molecular formula C6H4INO2 B031338 1-Iodo-2-nitrobenzene CAS No. 609-73-4

1-Iodo-2-nitrobenzene

Cat. No.: B031338
CAS No.: 609-73-4
M. Wt: 249.01 g/mol
InChI Key: JXMZUNPWVXQADG-UHFFFAOYSA-N
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Description

1-Iodo-2-nitrobenzene is a highly valuable and versatile aryl halide building block in modern organic synthesis and materials science research. Its principal utility stems from the synergistic reactivity of the iodine and nitro substituents on the benzene ring. The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of the 2-nitrophenyl moiety into more complex molecular architectures. Concurrently, the strongly electron-withdrawing nitro group serves to activate the ring towards nucleophilic aromatic substitution and can be readily reduced to a diverse set of functional groups, including amines (via reduction), hydroxylamines, or azo compounds, providing a critical synthetic handle for further derivatization. This dual functionality makes this compound an indispensable precursor in the development of pharmaceuticals (e.g., as an intermediate for heterocyclic compounds), agrochemicals, dyes, and functional organic materials, particularly liquid crystals and organic semiconductors where precise control over electronic properties is paramount. Its role in the synthesis of benzimidazoles and other nitrogen-containing heterocycles further underscores its importance in medicinal chemistry programs. Researchers will find this compound to be a critical reagent for constructing complex, multifunctional aromatic systems with high efficiency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2-nitrobenzene
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InChI

InChI=1S/C6H4INO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXMZUNPWVXQADG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4INO2
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DSSTOX Substance ID

DTXSID9060574
Record name Benzene, 1-iodo-2-nitro-
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Molecular Weight

249.01 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 1-Iodo-2-nitrobenzene
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CAS No.

609-73-4
Record name 1-Iodo-2-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodo-2-nitrobenzene, a crucial organic compound with significant applications in chemical synthesis, particularly within the pharmaceutical and fine chemicals sectors. This document outlines its chemical and physical properties, safety and handling protocols, and detailed experimental procedures.

Core Properties of this compound

This compound, with the CAS number 609-73-4 , is a key building block in organic synthesis.[1] Its unique structure facilitates the creation of complex molecules.[1] The compound typically appears as a light yellow to brown powder or crystal.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 609-73-4[3][4][5]
Molecular Formula C₆H₄INO₂[1][5]
Molecular Weight 249.01 g/mol [1][3][6]
Melting Point 49-51 °C[3][4][7][8]
Boiling Point 288-289 °C[3][4][7][8]
Density 2.0±0.1 g/cm³
Flash Point 113 °C (closed cup)[3][7][8]
Appearance Light yellow to brown powder or crystal[2]
Solubility Insoluble in water; soluble in methanol[6]
InChI Key JXMZUNPWVXQADG-UHFFFAOYSA-N[3][5]
SMILES String [O-]--INVALID-LINK--c1ccccc1I[3][5]

Safety and Handling

This compound is considered hazardous and requires careful handling.[9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[7][9]

Table 2: GHS Hazard Information for this compound

Hazard ClassCategory
Acute Toxicity, OralCategory 4[9]
Acute Toxicity, DermalCategory 4[9]
Acute Toxicity, InhalationCategory 4[9]
Skin Corrosion/IrritationCategory 2[9]
Serious Eye Damage/Eye IrritationCategory 2[9]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[7][9]

Signal Word: Warning[3][8]

Hazard Statements: H302+H312+H332, H315, H319, H335[3][8]

Precautionary Statements: P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338[3][8]

When handling, personal protective equipment such as a dust mask (type N95), eye shields, and gloves are recommended.[3][8] Store in a cool, dark, and dry place, away from strong bases and oxidizing agents.[4]

Experimental Protocols

Synthesis of this compound from o-Nitroaniline

This protocol describes the synthesis of this compound via the diazotization of o-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Methodology:

  • Preparation of the Diazonium Salt Solution:

    • Pour 1000 ml of water over 100 g of o-nitroaniline.

    • Carefully add 600 g of concentrated sulfuric acid to the mixture.

    • Cool the resulting clear solution to 5 °C.

    • Diazotize the solution by adding the appropriate amount of sodium nitrite, ensuring the temperature does not exceed 10 °C.[10]

  • Reaction with Potassium Iodide:

    • Prepare a solution of 200 g of potassium iodide and 200 g of iodine in 200 ml of water.

    • Add the previously prepared diazonium salt solution to the iodide solution in portions.[10]

  • Work-up and Isolation:

    • Once the evolution of nitrogen gas ceases, warm the mixture on a water bath for some time.

    • While still warm, shake the mixture with a sulfite (B76179) solution.

    • Upon cooling, this compound will crystallize. The expected yield is quantitative with a melting point of 54 °C.[10]

G Synthesis of this compound A o-Nitroaniline D Diazonium Salt Solution A->D Reacts with B H2SO4, H2O B->D Dissolved in C NaNO2, 5-10 °C C->D Diazotization F Reaction Mixture D->F Added to E KI, I2, H2O E->F Reactant G Warm on Water Bath F->G H Sulfite Wash G->H I Crystallization upon Cooling H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent used in various organic transformations. It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.

Example: Ullmann Condensation for the Synthesis of 1-(2-Nitrophenyl)-1H-indole

This compound is utilized in the synthesis of 1-(2-Nitrophenyl)-1H-indole. This reaction is facilitated by a PEG₃₄₀₀ (poly(ethylene glycol))–Cs₂CO₃–copper pre-catalyst system under microwave activation.[3][4]

G Ullmann Condensation Application cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E 1-(2-Nitrophenyl)-1H-indole A->E Forms B Indole B->E Forms C PEG3400-Cs2CO3-Cu pre-catalyst C->E Catalyzes D Microwave Activation D->E Promotes

Caption: Role of this compound in Ullmann condensation.

This compound is also used in the one-step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and in the preparation of 2',4-Bis(aminophenyl)methane, an analog of 4,4'-Methylenedianiline used in resin enamel coatings.[3][4] Its utility as a foundational building block is critical for the advancement of new compounds and materials in various fields of chemical research.[1]

References

Physical and chemical properties of 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Iodo-2-nitrobenzene

Abstract

This compound is an important chemical intermediate widely utilized in organic synthesis. Its unique molecular structure, featuring both an iodine atom and a nitro group on a benzene (B151609) ring, makes it a versatile reagent for constructing complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the fields of fine chemical production and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a light yellow to brown powder or crystalline substance.[1][2] It is stable under recommended storage conditions but is noted to be light-sensitive and incompatible with strong bases and strong oxidizing agents.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₄INO₂[2][4][5][6]
Molecular Weight 249.01 g/mol [5][6][7][8]
CAS Number 609-73-4[1][4][5][6]
Appearance Light yellow to brown powder or crystals[1][2][4]
Melting Point 49-53 °C[1][2][6][7]
Boiling Point 288-289 °C (at 760 mmHg)[4][6][7]
163 °C (at 18 mmHg)[1]
Density ~1.92 g/cm³[4][9]
Flash Point 113 °C (closed cup)[6][7]
Solubility Insoluble in water; Soluble in methanol[1][4]
LogP 2.76
Vapor Pressure 0.007 mmHg (at 25 °C)[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons. In CCl₄, the chemical shifts are approximately 7.99, 7.80, 7.36, and 7.29 ppm.[10] In CDCl₃, the shifts are reported around 8.035, 7.845, 7.488, and 7.275 ppm.[10]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the nitro group (NO₂) and the C-I bond, confirming the presence of these functional groups.[8][12][13][14]

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.[12][14][15]

Chemical Reactivity and Applications

This compound is a valuable building block in organic chemistry due to the reactivity of its functional groups. The presence of the electron-withdrawing nitro group and the versatile iodo group allows for a variety of chemical transformations.

Key Applications:

  • Organic Synthesis: It serves as a fundamental reagent for creating complex molecules through various synthetic pathways.[5]

  • Pharmaceutical Research: It is utilized as a precursor for synthesizing active pharmaceutical ingredients (APIs) and other medicinal compounds.[5][16][17] For instance, it has been used in the synthesis of 1-(2-Nitrophenyl)-1H-indole and 2-(2-Pyridyl)-3H-indol-3-one N-Oxide.[7][18][19]

  • Fine Chemicals: It acts as an intermediate in the production of fine chemicals, including dyes and specialized polymers.[5][17]

  • Material Science: The compound is applied in creating specialty materials where the incorporation of iodine and nitro groups can enhance material properties.[5][17]

Experimental Protocols

Synthesis of this compound via Diazotization

A common and effective method for the preparation of this compound is through the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction with potassium iodide.[20]

Materials and Reagents:

  • o-Nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Iodine (I₂)

  • Sodium Sulfite (B76179) (Na₂SO₃) solution

  • Water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a suitable reaction vessel, add 100 g of o-nitroaniline to 1000 mL of water.

  • Carefully and slowly, add 600 g of concentrated sulfuric acid to the mixture. The solution should become clear.

  • Diazotization: Cool the resulting solution to 5 °C in an ice bath. While maintaining the temperature below 10 °C, slowly add a solution of sodium nitrite in the appropriate stoichiometric amount to diazotize the o-nitroaniline.

  • Preparation of the Iodide Solution: In a separate large beaker, prepare a solution by dissolving 200 g of potassium iodide and 200 g of iodine in 200 mL of water.

  • Reaction: Add the cold diazonium salt solution in portions to the potassium iodide solution. Evolution of nitrogen gas will be observed.

  • Work-up: Once the nitrogen evolution ceases, gently warm the mixture on a water bath for a period to ensure the reaction goes to completion.

  • While the mixture is still warm, add sodium sulfite solution to remove any excess iodine.

  • Isolation: Upon cooling, the product, this compound, will crystallize out of the solution. The solid can then be collected by filtration. The reported melting point of the product is 54 °C.[20]

Below is a diagram illustrating the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound reagent reagent process process product product intermediate intermediate A o-Nitroaniline + H₂SO₄ + H₂O B Cool to 5°C A->B 1. Prepare amine salt C Add NaNO₂ solution (Diazotization) B->C 2. Control temperature D o-Nitrobenzenediazonium Salt C->D 3. Form diazonium salt F Combine Solutions (Sandmeyer Reaction) D->F 4. Add diazonium salt E KI + I₂ solution E->F G Warm on Water Bath F->G 5. Drive reaction H Add Sulfite Solution G->H 6. Quench excess I₂ I Cool and Crystallize H->I 7. Purify J This compound I->J 8. Isolate product

Caption: Synthesis Workflow for this compound.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[21] Store in a cool, dry, and well-ventilated area away from light and incompatible materials such as strong oxidizing agents and bases.[3][18]

References

1-Iodo-2-nitrobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Iodo-2-nitrobenzene

Introduction

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with an iodine atom and a nitro group at adjacent positions.[1] This structural arrangement makes it a valuable intermediate and building block in organic synthesis, particularly for creating more complex molecules in the pharmaceutical and fine chemical industries.[1][2][3] Its reactivity is influenced by the electron-withdrawing nature of the nitro group.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications.

Molecular Structure and Physicochemical Properties

This compound, also known as o-iodonitrobenzene, is identifiable by its light yellow to brown crystalline powder form.[4][5]

  • IUPAC Name : this compound[6][7]

  • CAS Number : 609-73-4[4][6][8]

  • Molecular Formula : C₆H₄INO₂[1][2][4][5][6]

  • SMILES : [O-]--INVALID-LINK--c1ccccc1I[1][8]

  • InChI Key : JXMZUNPWVXQADG-UHFFFAOYSA-N[1][6][8]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 249.01 g/mol [2][3][4][7][8][9]
249.0059 g/mol (more precise)[6]
Appearance Light yellow to brown powder/crystal[4][5]
Melting Point 49-51 °C[3][8]
Boiling Point 288-289 °C[3][5][8]
Density 2.0 ± 0.1 g/cm³
Flash Point 113 °C (closed cup)[8]
Solubility Insoluble in water; soluble in methanol[5]

Experimental Protocols

Synthesis of this compound via Diazotization

A common and effective method for synthesizing this compound is through the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt.[10]

Materials:

  • o-Nitroaniline (100 g)

  • Concentrated Sulfuric Acid (600 g)

  • Water (1200 ml total)

  • Sodium Nitrite (B80452) (appropriate amount for diazotization)

  • Potassium Iodide (200 g)

  • Iodine (200 g)

  • Sulfite (B76179) solution

Procedure: [10]

  • Preparation of Amine Salt Solution : In a suitable reaction vessel, pour 1000 ml of water over 100 g of o-nitroaniline. Carefully and slowly add 600 g of concentrated sulfuric acid while stirring. The mixture should form a clear solution.

  • Cooling : Cool the resulting solution to 5 °C in an ice bath.

  • Diazotization : While maintaining the temperature at or below 10 °C, add a solution of sodium nitrite portion-wise to the cooled amine salt solution. The slow addition and temperature control are critical to prevent the decomposition of the diazonium salt.

  • Preparation of Iodide Solution : In a separate flask, prepare a solution by dissolving 200 g of potassium iodide and 200 g of iodine in 200 ml of water.

  • Iodination Reaction : Add the previously prepared diazonium salt solution in portions to the potassium iodide/iodine solution. Evolution of nitrogen gas will be observed.

  • Reaction Completion : Once the addition is complete and the evolution of nitrogen ceases, gently warm the mixture on a water bath for a period to ensure the reaction goes to completion.

  • Workup : While the mixture is still warm, shake it with a sulfite solution to remove any excess iodine.

  • Isolation : Upon cooling, the product, this compound, will crystallize out of the solution. The solid can then be collected by filtration. This method typically results in a quantitative yield.

Reactivity and Logical Workflow

This compound is a versatile reagent in organic chemistry. It is frequently used in cross-coupling reactions, such as the Sonogashira coupling to synthesize 2-nitroalkynes, and as a precursor for various heterocyclic compounds like indoles.[3][8][11] The synthesis process itself follows a clear logical workflow from the starting material to the final product.

Synthesis_Workflow Start o-Nitroaniline (Starting Material) Step1 Dissolve in H₂O + conc. H₂SO₄ Start->Step1 AmineSalt o-Nitroaniline Sulfate (in solution) Step1->AmineSalt Step2 Cool to 5-10°C + NaNO₂ (aq) AmineSalt->Step2 Diazonium o-Nitrobenzene- diazonium Salt Step2->Diazonium Step3 Add to KI/I₂ Solution Diazonium->Step3 Reaction Nitrogen Evolution (N₂) Sandmeyer Reaction Step3->Reaction Product This compound (Final Product) Reaction->Product

Caption: Synthesis workflow for this compound.

References

The Synthesis and Discovery of 1-Iodo-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and discovery of 1-Iodo-2-nitrobenzene, a key aromatic intermediate in organic synthesis. The document details the prevalent synthetic methodologies, including comprehensive experimental protocols and underlying reaction mechanisms. All quantitative data is presented in structured tables for ease of reference and comparison.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not extensively documented in readily available historical records, its preparation is intrinsically linked to the development of the Sandmeyer reaction. Discovered by Swiss chemist Traugott Sandmeyer in 1884, this reaction provides a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile.[1] The application of this reaction to 2-nitroaniline (B44862) is the most common and historically significant route to this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₄INO₂
Molecular Weight249.01 g/mol [2][3]
AppearanceLight yellow to brown crystalline solid[2][4]
Melting Point49-51 °C[5]
Boiling Point288-289 °C[5]
CAS Number609-73-4[6]
InChI KeyJXMZUNPWVXQADG-UHFFFAOYSA-N[6]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR (in CDCl₃, 89.56 MHz)δ 8.035 (dd, J=7.8, 1.5 Hz, 1H), δ 7.845 (dd, J=7.9, 1.8 Hz, 1H), δ 7.488 (td, J=7.9, 1.5 Hz, 1H), δ 7.275 (td, J=7.8, 1.8 Hz, 1H)[7]
Mass Spectrum (GC-MS)Available through spectral databases such as SpectraBase.[8]
Infrared (IR) SpectrumData available in the NIST WebBook.[6]

Synthesis of this compound via the Sandmeyer Reaction

The primary and most widely utilized method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-nitroaniline. This process involves two main stages: the diazotization of the amine and the subsequent displacement of the diazonium group with iodide.

Reaction Mechanism

The Sandmeyer reaction proceeds through a free radical mechanism.[9] The process begins with the diazotization of the primary aromatic amine (2-nitroaniline) with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the case of iodination, the subsequent step does not typically require a copper catalyst, unlike chlorination or bromination.[10] The diazonium salt is then treated with a solution of potassium iodide, where the iodide ion acts as a nucleophile, displacing the nitrogen gas to form the final product, this compound.

Experimental Workflow Diagram

Synthesis_Workflow start Start: 2-Nitroaniline reagent1 NaNO₂, H₂SO₄, H₂O (0-5 °C) start->reagent1 Diazotization intermediate 2-Nitrobenzenediazonium Sulfate (in situ) reagent1->intermediate reagent2 KI, H₂O intermediate->reagent2 Iodination product_crude Crude this compound reagent2->product_crude purification Purification: - Filtration - Washing - Recrystallization product_crude->purification Work-up product_final Pure this compound purification->product_final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-nitroaniline.

Materials:

  • 2-Nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Potassium Iodide

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a beaker, cautiously add 60.0 g of concentrated sulfuric acid to 100 mL of water.

    • To this solution, add 10.0 g of 2-nitroaniline.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water.

    • Slowly add the sodium nitrite solution dropwise to the cold 2-nitroaniline solution. The temperature must be maintained below 10 °C throughout the addition to prevent the decomposition of the diazonium salt.[11][12][13]

  • Formation of this compound:

    • In a separate larger beaker, dissolve 20.0 g of potassium iodide in 20 mL of water.

    • Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution.[11][12]

    • A vigorous evolution of nitrogen gas will occur.[12] Allow the reaction to proceed until the effervescence ceases.

  • Isolation and Purification:

    • Gently warm the reaction mixture on a water bath until the evolution of nitrogen is complete.[11]

    • Cool the mixture in an ice bath to induce crystallization of the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Safety Precautions:

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2] Its utility stems from the presence of two reactive sites: the nitro group, which can be reduced to an amine, and the iodo group, which can participate in various coupling reactions (e.g., Suzuki, Heck, Sonogashira). It has been used in the synthesis of various heterocyclic compounds, such as 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and 1-(2-Nitrophenyl)-1H-indole.[5]

References

A Technical Guide to 1-Iodo-2-nitrobenzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Iodo-2-nitrobenzene, also known by its IUPAC name, is a crucial organic compound that serves as a fundamental building block in advanced chemical synthesis.[1] With the CAS number 609-73-4, this aromatic compound is characterized by an iodine atom and a nitro group attached to adjacent carbon atoms on a benzene (B151609) ring.[2] Its unique structure makes it a valuable intermediate and reagent in the production of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][3] Researchers and drug development professionals utilize this compound as a precursor for synthesizing active pharmaceutical ingredients (APIs) and other medicinally significant compounds.[1][4] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a scientific audience.

Chemical and Physical Properties

This compound is typically a light yellow to brown crystalline solid.[5][6] It is insoluble in water but shows solubility in organic solvents like methanol.[5][7] The compound is noted to be light-sensitive and incompatible with strong bases and oxidizing agents.[7]

PropertyValueSource(s)
IUPAC Name This compound[2][8][9]
Synonyms 2-Iodonitrobenzene, o-Iodonitrobenzene[2][9][10][11]
CAS Number 609-73-4[12][13]
Molecular Formula C₆H₄INO₂[1][2][9][11][12]
Molecular Weight 249.01 g/mol [1][2][5]
Appearance Light yellow to brown powder/crystal[1][5][6]
Melting Point 49-51 °C[7][12]
Boiling Point 288-289 °C (at 760 mmHg)[7][14]
Density 2.0 ± 0.1 g/cm³[12]
Flash Point 113 °C (closed cup)[13]
Solubility Insoluble in water; Soluble in methanol[5][7]

Synthesis and Reactivity

The most common laboratory synthesis of this compound involves the diazotization of 2-nitroaniline, followed by a Sandmeyer-type reaction with an iodide salt. The workflow involves creating a diazonium salt from the starting amine, which is then displaced by iodide.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A 2-Nitroaniline C 2-Nitrobenzenediazonium Salt (Intermediate) A->C  0-5 °C B NaNO₂, H₂SO₄ (aq) B->C E This compound (Product) C->E  Evolution of N₂ gas D Potassium Iodide (KI) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound [15]

  • Preparation of Diazonium Salt: In a suitable reaction vessel, add 100 g of o-nitroaniline to 1000 mL of water. Carefully and slowly add 600 g of concentrated sulfuric acid. Cool the resulting clear solution to 5 °C in an ice bath.

  • Diazotization: While maintaining the temperature below 10 °C, diazotize the solution by adding a stoichiometric amount of sodium nitrite (B80452) dissolved in a minimal amount of water.

  • Iodination: In a separate, larger vessel, prepare a solution of 200 g of potassium iodide and 200 g of iodine in 200 mL of water.

  • Reaction: Add the cold diazonium salt solution in portions to the potassium iodide/iodine solution. Nitrogen gas will evolve.

  • Work-up: Once the nitrogen evolution ceases, gently warm the mixture on a water bath. To remove excess iodine, shake the warm mixture with a sodium sulfite (B76179) solution until the characteristic iodine color disappears.

  • Isolation: Cool the mixture. The product, this compound, will crystallize and can be collected by filtration. The expected melting point of the purified product is approximately 54 °C.[15]

Applications in Research and Drug Development

This compound is a versatile reagent primarily used as an intermediate in multi-step organic syntheses.[1] Its reactivity, particularly at the C-I bond, allows for its use in various cross-coupling reactions, such as the Ullmann condensation, to form carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in building the complex scaffolds of many pharmaceutical agents.

G A This compound (Building Block) C Cross-Coupling Reaction (e.g., Ullmann Condensation) A->C B Coupling Partner (e.g., Indole) B->C D Complex Intermediate (e.g., 1-(2-Nitrophenyl)-1H-indole) C->D E Further Transformations (e.g., Nitro Group Reduction) D->E F Active Pharmaceutical Ingredient (API) Scaffold E->F

Caption: Role of this compound in a synthetic pathway.

Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)-1H-indole [14] This procedure demonstrates a ligand-free Ullmann arylation using this compound.

  • Catalyst System: Prepare a pre-catalyst system of Poly(ethylene glycol) (PEG₃₄₀₀), Cesium Carbonate (Cs₂CO₃), and a copper source.

  • Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (1 equivalent), 1H-indole (1.2 equivalents), and the PEG₃₄₀₀–Cs₂CO₃–copper pre-catalyst.

  • Microwave Irradiation: Subject the reaction mixture to microwave activation. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform a suitable work-up, which may involve extraction with an organic solvent and washing with water. Purify the crude product using column chromatography to isolate 1-(2-Nitrophenyl)-1H-indole.

This compound has been specifically used in the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and as a reagent in synthesizing an analog of 4,4'-Methylenedianiline, which is used in resin manufacturing.[7][14]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.[11] It also causes skin and serious eye irritation and may cause respiratory irritation.[11]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[12]
Signal Word Warning[12]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13][16]

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • First Aid: In case of inhalation, move the person to fresh air.[11][13] For skin contact, wash off with soap and plenty of water.[13] For eye contact, rinse cautiously with water for at least 15 minutes.[13] If swallowed, rinse mouth with water and seek immediate medical attention.[13]

References

A Technical Guide to the Solubility of 1-Iodo-2-nitrobenzene in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodo-2-nitrobenzene. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and outlines standardized methodologies for its experimental determination. This information is critical for applications in chemical synthesis, pharmaceutical development, and materials science where this compound is utilized as a key intermediate.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. Polarity is determined by the distribution of electron density within a molecule.

This compound is a moderately polar molecule. The nitro group (-NO₂) is strongly electron-withdrawing and contributes significantly to the molecule's polarity. The iodine atom is less electronegative than the nitro group but is more polarizable than a hydrogen atom, also influencing the overall electronic character. The benzene (B151609) ring itself is nonpolar. Therefore, the solubility of this compound is expected to be highest in solvents of intermediate polarity and lower in highly polar or nonpolar solvents.

Qualitative Solubility Data

For practical laboratory applications, the following table summarizes the expected qualitative solubility of this compound in a selection of common solvents. It is important to note that these are predictions and should be confirmed experimentally.

Solvent ClassificationCommon SolventsExpected Qualitative Solubility of this compound
Polar Protic WaterInsoluble
MethanolSoluble
EthanolLikely Soluble
Polar Aprotic AcetoneLikely Soluble
AcetonitrileLikely Soluble
Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
Moderately Polar Dichloromethane (DCM)Likely Soluble
ChloroformLikely Soluble
Ethyl AcetateLikely Soluble
Nonpolar TolueneSparingly Soluble to Insoluble
HexaneInsoluble
Diethyl EtherSparingly Soluble to Insoluble

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted technique.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected solvent of interest

  • Scintillation vials or other suitable sealed containers

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vial in a constant temperature bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle stirring can accelerate this process.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Solubility_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis & Application cluster_decision Decision Point start Define Research Question compound Obtain Pure Compound (this compound) start->compound solvent Select Solvents compound->solvent qual_screen Qualitative Solubility Screen solvent->qual_screen quant_det Quantitative Solubility Determination qual_screen->quant_det For promising solvents data_table Compile Solubility Data Table quant_det->data_table model Develop Solubility Profile data_table->model application Apply Data to Process (e.g., Reaction, Crystallization) model->application decision Solubility Adequate? application->decision decision->start Yes, proceed with research decision->solvent No, re-evaluate solvents

Caption: A logical workflow for determining and applying solubility data.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that researchers perform experimental verification of solubility in their specific solvent systems and at the desired operating temperatures.

References

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of 1-Iodo-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of reported physical constants, detailed experimental protocols for their determination, and a logical visualization of the compound's physical state transitions.

Core Physical Properties of this compound

This compound is a solid, light yellow to brown crystalline powder at room temperature.[1][2] Its physical properties, particularly its melting and boiling points, are critical for its purification, handling, and application in synthetic chemistry.

Data Presentation: Melting and Boiling Points

The experimentally determined melting and boiling points of this compound can vary slightly between different sources, which may be attributed to minor variations in experimental conditions and sample purity. A summary of reported values is presented below.

Physical PropertyReported Value (°C)Source(s)
Melting Point 52[1][3]
54[4][5]
51[6]
49.0 to 53.0[1]
49-51[7][8]
47 to 52[9]
Boiling Point 290[3][5]
289[4]
288-289[7][8]
163 (at 18 mmHg)[1]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[10] The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[6]

Principle: A small, finely powdered sample of the substance is heated in a thin-walled capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[11] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (optional, for pulverizing crystals)

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, pulverize it into a fine powder.[6]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass, forcing a small amount of the solid into the tube.[3]

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[5][9]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[9]

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[5]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5]

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted (T2).[12]

  • Reporting: The melting point is reported as the range from T1 to T2. For accuracy, it is recommended to perform at least two determinations.[5]

Boiling Point Determination: Distillation and Microscale Methods

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[8] The choice of method often depends on the quantity of the substance available.

1. Simple Distillation Method (for samples > 5 mL)

Principle: This method involves heating the liquid to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[4] It also serves as a method of purification.[4][13]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips or a magnetic stir bar

Procedure:

  • Assembly: Assemble a simple distillation apparatus. Place at least 5 mL of this compound (in its liquid state) and a few boiling chips into the distillation flask.[7]

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor distilling into the condenser.

  • Heating: Gently heat the flask. The liquid will begin to boil, and its vapor will rise.[2]

  • Measurement: When the vapor temperature stabilizes while the liquid is actively boiling and condensate is forming on the thermometer bulb, record this steady temperature as the boiling point.[7]

  • Data Recording: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

2. Microscale (Thiele Tube) Method (for samples < 0.5 mL)

Principle: This technique is ideal for small sample quantities. A small tube containing the sample and an inverted capillary tube is heated. The temperature at which liquid is drawn into the inverted capillary upon cooling is the boiling point.[7]

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil

  • Micro burner or other heat source

Procedure:

  • Sample Preparation: Place a small amount (less than 0.5 mL) of liquid this compound into the small test tube. Place a capillary tube, sealed end up, into the test tube.[7]

  • Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be adjacent to the test tube.

  • Heating: Immerse the assembly in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube.[14]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[7]

Mandatory Visualization

The following diagram illustrates the relationship between the physical states of this compound as a function of temperature under standard atmospheric pressure.

G cluster_0 Solid Solid State (Crystalline Powder) Liquid Liquid State Solid->Liquid Melting (approx. 47-54°C) Liquid->Solid Freezing Gas Gaseous State (Vapor) Liquid->Gas Boiling (approx. 288-290°C) Gas->Liquid Condensation Heating Heating Cooling Cooling

Physical State Transitions of this compound.

References

Spectroscopic Characterization of 1-Iodo-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Iodo-2-nitrobenzene, a key aromatic intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its substituted aromatic structure.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group and the electronegative iodine atom.

Table 1: ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
H-68.035J(H6, H4) = 1.5 Hz, J(H6, H5) = 7.8 Hz
H-37.845J(H3, H5) = 1.8 Hz, J(H3, H4) = 7.9 Hz
H-47.488J(H4, H6) = 1.5 Hz, J(H4, H3) = 7.9 Hz
H-57.275J(H5, H3) = 1.8 Hz, J(H5, H6) = 7.8 Hz
Solvent: CDCl₃, Frequency: 89.56 MHz[1]

Another dataset recorded in CCl₄ at 300 MHz shows the following parameters: D(A) 7.80, D(B) 7.36, D(C) 7.29, D(D) 7.99 with coupling constants J(A,B) 7.90, J(A,C) 1.35, J(A,D) 0.28, J(B,C) 7.20, J(B,D) 1.45, J(C,D) 7.71.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the iodine atom (C-1) and the nitro group (C-2) are significantly shifted.

Table 2: ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-196.1
C-2152.4
C-3141.5
C-4133.5
C-5129.5
C-6125.6
Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group and the aromatic ring.

Table 3: Key IR Absorptions for this compound

Vibrational Mode Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Asymmetric NO₂ Stretch1530
Symmetric NO₂ Stretch1350
C=C Aromatic Ring Stretch1600-1450
C-N Stretch850
C-I Stretch660

Aromatic compounds typically display a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.[2] They also show weak absorptions between 1660 and 2000 cm⁻¹ and strong absorptions from 690 to 900 cm⁻¹ due to C-H out-of-plane bending, the exact position of which is indicative of the substitution pattern.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Fragment
249.0100.0[M]⁺ (Molecular Ion)
203.050.2[M - NO₂]⁺
92.022.2[C₆H₄O]⁺
76.083.5[C₆H₄]⁺
50.034.5[C₄H₂]⁺
Source Temperature: 260 °C, Sample Temperature: 180 °C, 75 eV[3]

The molecular ion peak is observed at m/z 249, which corresponds to the molecular weight of this compound (C₆H₄INO₂).[3][4] The base peak in the mass spectrum is the molecular ion peak.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a clean NMR tube.[5][6] For ¹³C NMR, a more concentrated solution (50-100 mg) is preferable.[6]

  • Instrumentation : Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition : Record the ¹H and ¹³C spectra using standard acquisition parameters. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[7] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For solution-state IR, the sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in an IR cell.[8]

  • Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Processing : The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.[4]

  • Ionization : Electron Ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, magnetic sector).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Confirmation Compound Confirmation Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Relationship cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Compound This compound H_NMR ¹H NMR - 4 Aromatic Signals - Splitting Patterns Compound->H_NMR Provides C_NMR ¹³C NMR - 6 Aromatic Signals Compound->C_NMR Provides IR_Data IR Spectrum - NO₂ Stretches - Aromatic C-H & C=C Compound->IR_Data Provides MS_Data Mass Spectrum - M⁺ at m/z 249 - Fragmentation Pattern Compound->MS_Data Provides H_NMR->Compound Confirms H Framework C_NMR->Compound Confirms C Skeleton IR_Data->Compound Confirms Functional Groups MS_Data->Compound Confirms Mol. Weight

Caption: Logical relationship of spectroscopic data for compound identification.

Mass_Fragmentation_Pattern M [C₆H₄INO₂]⁺˙ m/z = 249 F1 [C₆H₄I]⁺ m/z = 203 M->F1 - NO₂˙ F2 [C₆H₄]⁺˙ m/z = 76 F1->F2 - I˙

Caption: Proposed mass fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Health and Safety of 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-Iodo-2-nitrobenzene (CAS No. 609-73-4), a crucial reagent in organic synthesis.[1] Adherence to strict safety protocols is essential when handling this chemical to mitigate potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[3][4][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[3][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2][3][4][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[2][5][6]

Signal Word: Warning[4][5]

Hazard Pictograms:

  • alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Amber to light yellow to brown powder or solid.[2][7]
Molecular Formula C₆H₄INO₂[2][3][6][8]
Molecular Weight 249.01 g/mol [1][3][6][8]
CAS Number 609-73-4[2][3][6][8]
EC Number 210-200-1[3][6][8]
Melting Point 47 - 52 °C (116.6 - 125.6 °F)[2][7]
Boiling Point 288 - 289 °C (550.4 - 552.2 °F)[2][7]
Flash Point > 110 °C (> 230 °F)[2] / 113 °C (235.4 °F) - closed cup[6]
Solubility Insoluble in water; soluble in methanol.[2][7]

Toxicological Information

Detailed toxicological studies on this compound are limited. However, the available data indicates the following:

Table 3: Toxicological Data

TestResult
Acute Toxicity (Oral) LD50: No data available. Classified as harmful if swallowed.[5][6]
Acute Toxicity (Dermal) LD50: 1,100 mg/kg (Estimate).[6] Harmful in contact with skin.[5]
Acute Toxicity (Inhalation) LC50 (4h): 1.5 mg/l (Estimate).[6] Harmful if inhaled.[5]
Skin Corrosion/Irritation Causes skin irritation.[2][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][5][6]
Respiratory or Skin Sensitization No data available.[6]
Germ Cell Mutagenicity No data available.[6]
Carcinogenicity No data available.[6]
Reproductive Toxicity No data available.[6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][5][6]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[6]
Aspiration Hazard No data available.[6]

It may also induce methemoglobinemia.[5][9][10]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Standard OECD guidelines for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation, would typically be followed for hazard classification.

First Aid Measures

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[6]

FirstAid cluster_Inhalation Inhalation Exposure cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Inhalation Move to fresh air. ArtificialRespiration If not breathing, give artificial respiration. Inhalation->ArtificialRespiration If breathing stops ConsultPhysician_Inhalation Consult a physician. Inhalation->ConsultPhysician_Inhalation If breathing is difficult ArtificialRespiration->ConsultPhysician_Inhalation SkinContact Wash off with soap and plenty of water. ConsultPhysician_Skin Consult a physician. SkinContact->ConsultPhysician_Skin EyeContact Rinse thoroughly with plenty of water for at least 15 minutes. ConsultPhysician_Eye Consult a physician. EyeContact->ConsultPhysician_Eye Ingestion Never give anything by mouth to an unconscious person. RinseMouth Rinse mouth with water. Ingestion->RinseMouth ConsultPhysician_Ingestion Consult a physician. RinseMouth->ConsultPhysician_Ingestion

Caption: First aid procedures for this compound exposure.

Accidental Release Measures

In the event of a spill, personal protective equipment should be worn, and dust formation must be avoided.[6]

SpillCleanup cluster_Precautions Personal and Environmental Precautions cluster_Containment Containment and Cleaning cluster_FinalSteps Final Steps PersonalPrecautions Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. EnvironmentalPrecautions Do not let product enter drains. PersonalPrecautions->EnvironmentalPrecautions Containment Sweep up and shovel. EnvironmentalPrecautions->Containment Disposal Keep in suitable, closed containers for disposal. Containment->Disposal DisposalReference Refer to section 13 for disposal. Disposal->DisposalReference

Caption: Spill cleanup workflow for this compound.

Handling and Storage

  • Handling: Avoid contact with skin and eyes and the formation of dust and aerosols.[6] Use only in a well-ventilated area and wear appropriate personal protective equipment.[2][3] Do not eat, drink, or smoke when using this product.[2][3][4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2][3][4][6] Store in a cool place.[6] It is also noted to be light-sensitive.[2] Incompatible materials include strong oxidizing agents and strong bases.[2]

Exposure Controls and Personal Protection

  • Engineering Controls: Handle in a fume hood.[11] Ensure adequate ventilation, especially in confined areas.[6] Safety showers and eyewash stations should be close to the workstation.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3][4]

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[2][3][4]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A dust mask is recommended.[3]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][6]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen iodide may be formed.[2][3][6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][6]

Stability and Reactivity

  • Reactivity: No data available.[6]

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[2]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[2][3][6]

Ecological Information

There is no data available on the ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil of this compound.[4][6] It is advised not to let the product enter drains.[2][6]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

This guide is intended to provide essential safety information and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the supplier.[2][3][6] Always prioritize a thorough risk assessment before handling this chemical.

References

The Nitro Group's Dominant Influence: An In-depth Technical Guide to the Electron-Withdrawing Effects in 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-nitrobenzene is a key aromatic building block in organic synthesis, valued for the unique and potent electronic influence of its nitro group. This technical guide provides a comprehensive examination of the electron-withdrawing effects of the nitro moiety in this molecule, detailing its impact on chemical reactivity, spectroscopic properties, and electronic structure. The strategic placement of the nitro group ortho to the iodine atom creates a powerful electronic bias, rendering the molecule susceptible to a range of transformations crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Electron-Withdrawing Nature of the Nitro Group

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bond framework. This effect is strongest at the carbon atom directly attached to the nitro group (C2) and diminishes with distance.

  • Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, this resonance withdrawal significantly reduces electron density at the C1 (ipso-carbon), C4, and C6 positions.

This pronounced electron deficiency at specific sites on the aromatic ring is the primary driver of the unique reactivity of this compound.

Impact on Chemical Reactivity

The strong electron-withdrawing character of the nitro group profoundly activates the this compound ring towards nucleophilic aromatic substitution (SNAr) and facilitates various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The reduced electron density, particularly at the carbon atom bearing the iodine (C1), makes it highly susceptible to attack by nucleophiles. The nitro group at the ortho position is exceptionally effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I. However, the powerful activation by the ortho-nitro group can enable substitution of even the less reactive iodo group.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The electron-withdrawing nitro group influences these reactions in several ways:

  • Oxidative Addition: The electron deficiency at the C-I bond facilitates the oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

  • Reaction Kinetics: The presence of the nitro group generally leads to faster reaction rates compared to unactivated or electron-rich aryl iodides.

Quantitative Data Presentation

To quantify the electron-withdrawing effect of the nitro group, various experimental and computational parameters are considered.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. While Hammett constants are typically measured for meta and para substituents, ortho-substituent effects are more complex due to steric interactions. However, the positive σp and σm values for the nitro group and the iodo group indicate their electron-withdrawing nature.

Substituentσ_meta (σ_m)σ_para (σ_p)
-NO₂0.710.78
-I0.350.18

Data compiled from various sources.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The electron-withdrawing nitro group deshields the protons and carbons of the aromatic ring, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum.

¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon AtomThis compoundIodobenzene
C1 (C-I)~96.5~94.7
C2 (C-NO₂)~151.0-
C3~125.5~130.1
C4~133.4~129.8
C5~129.8~127.3
C6~141.2~137.3

Note: Approximate chemical shifts compiled from available spectral data. Exact values may vary slightly depending on the solvent and experimental conditions.

The downfield shift of all carbon signals in this compound compared to iodobenzene, particularly C2, C4, and C6, clearly demonstrates the significant electron-withdrawing effect of the nitro group.

Experimental Protocols

The following are detailed methodologies for key reactions that highlight the reactivity of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Nitro-4'-methoxybiphenyl

This protocol details the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 2-nitro-4'-methoxybiphenyl.

Sonogashira Coupling: Synthesis of 1-(Phenylethynyl)-2-nitrobenzene

This protocol describes the synthesis of a diarylacetylene via the palladium- and copper-catalyzed coupling of this compound and phenylacetylene (B144264).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Toluene

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add toluene (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (hexane/ethyl acetate eluent) to afford 1-(phenylethynyl)-2-nitrobenzene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle This compound This compound OA Oxidative Addition This compound->OA Arylboronic Acid Arylboronic Acid TM Transmetalation Arylboronic Acid->TM Base Base Base->TM Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->OA OA->TM Ar-Pd(II)-I RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Suzuki Reactants Combine Reactants: This compound, Boronic Acid, Base, Catalyst Degas Degas with Inert Gas Reactants->Degas Reaction Heat and Stir (e.g., 80°C, 12h) Degas->Reaction Workup Aqueous Workup (Water, Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product Charge_Distribution cluster_legend Charge Legend Nitro_Group Nitro Group (-NO₂) N (+) O (-) Benzene_Ring Benzene Ring C1 (+) C2 (+) C3 C4 (+) C5 C6 (+) Nitro_Group->Benzene_Ring -I, -M Effects Iodine Iodine (-I) Slightly Negative Benzene_Ring->Iodine Inductive Effect + (+) Positive Charge - (-) Negative Charge HOMO_LUMO HOMO_LUMO_INB This compound HOMO ~ -7.5 eV LUMO ~ -2.0 eV HOMO_LUMO_IB Iodobenzene HOMO ~ -6.5 eV LUMO ~ -0.5 eV Energy_Axis Energy

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1-Iodo-2-nitrobenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-nitrobenzene is a vital organic compound that serves as a cornerstone reagent in numerous chemical transformations.[1][2] Its unique molecular architecture, featuring an iodine atom and a nitro group on a benzene (B151609) ring, provides chemists with distinct reactive sites for constructing complex organic molecules.[2] The iodine atom is an excellent leaving group, making it highly suitable for a variety of cross-coupling reactions, while the nitro group can be readily transformed into other functional groups or utilized for its electron-withdrawing properties.[2] This versatility makes this compound an indispensable building block in the synthesis of fine chemicals, advanced materials, and particularly, active pharmaceutical ingredients (APIs).[1]

Physical and Chemical Properties

PropertyValue
CAS Number 609-73-4
Molecular Formula C6H4INO2[1]
Molecular Weight 249.01 g/mol [1]
Appearance Yellow-green powder or crystal[1]
Melting Point 49-51 °C[3]
Boiling Point 288-289 °C[3]
Purity (Typical) >99.0% (GC)

Key Applications in Organic Synthesis

This compound is a key intermediate for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds. Its primary applications are centered around palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds through the cross-coupling of an organohalide with an organoboron compound. This compound serves as an efficient aryl halide partner in these reactions.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd-IPG (0.3)NaOHEtOH/H2O6099
24-Methylphenylboronic acidPd(COD)Cl2 on HAP (0.034)K2CO3H2O100High
3Phenylboronic acidPd(II)-FRGO-DMF-100

Data synthesized from multiple sources for illustrative purposes.[4][5][6]

Experimental Protocol: Synthesis of 2-Nitro-1,1'-biphenyl

  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 249 mg).

  • Addition of Reagents: Add phenylboronic acid (1.2 mmol, 146 mg) and cesium carbonate (2.5 mmol).

  • Catalyst Introduction: Add the palladium catalyst, for example, Pd(PPh3)4 (0.03 mmol, 35 mg).

  • Solvent and Degassing: Add 10 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-nitro-1,1'-biphenyl.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[7] this compound is an effective substrate due to the high reactivity of the carbon-iodine bond.

Quantitative Data Summary: Heck Reaction

EntryAlkeneCatalystBaseSolventTemp (°C)Yield (%)
1Methyl acrylate (B77674)Pd/CEt3N / Na2CO3NMP120>95
2StyrenePd(PPh3)2Cl2 (0.002 mmol)K3PO4Cyrene100High
3n-Butyl acrylatePd(OAc)2 / P(t-Bu)3Cy2NMeDioxane100~98

Data synthesized from multiple sources for illustrative purposes.[8][9][10]

Experimental Protocol: Synthesis of Methyl (E)-3-(2-nitrophenyl)acrylate

  • Reagent Setup: In a Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 249 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and a suitable phosphine (B1218219) ligand (e.g., P(o-tolyl)3, 0.04 mmol, 12 mg).

  • Addition of Reagents: Add methyl acrylate (1.5 mmol, 129 mg, 143 µL) and a base such as triethylamine (B128534) (1.5 mmol, 152 mg, 209 µL).

  • Solvent: Add 5 mL of a dry, degassed solvent like acetonitrile (B52724) or DMF.

  • Reaction: Seal the tube and heat the mixture to 80-100 °C for 6-24 hours. Monitor for the disappearance of starting material.

  • Work-up: Cool the mixture, dilute with diethyl ether (25 mL), and filter to remove palladium black and salts.

  • Purification: Wash the filtrate with 1M HCl (10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL). Dry the organic phase over MgSO4, filter, and evaporate the solvent. The resulting crude product can be purified by recrystallization or silica gel chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[11]

Quantitative Data Summary: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylacetylene (B144264)Pd(OAc)2 (2)CuI (2)Dabco--Quantitative
2PhenylacetylenePd(PPh3)2Cl2CuIEt3NTHFRTHigh
31-HeptyneJanus Catalyst (1.2)-Et3NH2O8095

Data synthesized from multiple sources for illustrative purposes.[12][13][14][15]

Experimental Protocol: Synthesis of 1-(2-Nitrophenylethynyl)benzene

  • Reagent Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 mmol, 249 mg), a palladium catalyst like Pd(PPh3)2Cl2 (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Base: Add 10 mL of a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine (2.0 mmol, 202 mg, 279 µL).

  • Alkyne Addition: Slowly add phenylacetylene (1.1 mmol, 112 mg, 121 µL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once complete, remove the solvent under vacuum. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated NH4Cl solution (2 x 15 mL) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography on silica gel to obtain the desired alkyne.

Visualized Workflows and Relationships

The following diagrams illustrate the synthetic utility and reaction pathways involving this compound.

Caption: Synthetic pathways from this compound.

G start Start: This compound, Arylboronic Acid, Base, Solvent add_catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) start->add_catalyst setup Assemble Reaction Under Inert Gas (Ar or N₂) add_catalyst->setup degas Degas Mixture (Purge with gas) setup->degas heat Heat to Reaction Temp (e.g., 80-100°C) Stir for 4-12h degas->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Work-up: Dilute, Wash with Water and Brine monitor->workup Reaction Complete purify Purification: Dry, Concentrate, Column Chromatography workup->purify product Final Product: Pure Biaryl Compound purify->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-I(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 Insertion Product pd_complex2->pd_complex3 Migratory Insertion pd_hydride H-Pd(II)-I(L₂) pd_complex3->pd_hydride β-Hydride Elimination product Substituted Alkene pd_complex3->product pd_hydride->pd0 Reductive Elimination base_h [Base-H]⁺ pd_hydride->base_h aryl_halide Ar-I (this compound) aryl_halide->pd_complex1 alkene Alkene alkene->pd_complex2 base Base base->pd0

Caption: Simplified catalytic cycle for the Heck reaction.

References

Application Notes and Protocols: 1-Iodo-2-nitrobenzene as a Versatile Reagent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-iodo-2-nitrobenzene as a key building block in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group enhances the reactivity of the C-I bond, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. This compound readily participates in this reaction with various boronic acids.

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄3K₂CO₃Toluene (B28343)/EtOH/H₂O (4:1:1)801295
24-Methoxyphenylboronic acidPd(dppf)Cl₂2Cs₂CO₃Dioxane100892
3Thiophen-2-ylboronic acidPd(OAc)₂ / SPhos1.5K₃PO₄Toluene110688

Experimental Protocol: Synthesis of 2-Nitro-1,1'-biphenyl (Entry 1)

A flame-dried Schlenk flask is charged with this compound (249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (34.6 mg, 0.03 mmol) is then added against a positive flow of argon. A degassed solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL) is added via syringe. The reaction mixture is stirred vigorously and heated to 80°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate 95:5) to afford 2-nitro-1,1'-biphenyl as a yellow solid.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Phenylboronic_acid Phenylboronic acid Transmetalation Transmetalation Phenylboronic_acid->Transmetalation Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ph Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product 2-Nitro-1,1'-biphenyl Reductive_Elimination->Product Base Base Base->Transmetalation

Catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction provides a means to form substituted alkenes through the coupling of this compound with various olefins.[1]

Quantitative Data Summary: Heck Reaction

EntryAlkeneCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Styrene (B11656)Pd(OAc)₂2Et₃NDMF1001685
2n-Butyl acrylatePdCl₂(PPh₃)₂3K₂CO₃NMP1201278
3CyclohexenePd(PPh₃)₄5NaOAcToluene1102465

Experimental Protocol: Synthesis of (E)-2-Nitrostilbene (Entry 1)

In a sealed tube, this compound (249 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triethylamine (B128534) (202 mg, 2.0 mmol) are dissolved in anhydrous N,N-dimethylformamide (5 mL). The tube is sealed and the mixture is stirred and heated to 100°C for 16 hours. After cooling, the reaction mixture is poured into water (30 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate 9:1) to yield (E)-2-nitrostilbene as a yellow solid.

Heck_Reaction Start This compound + Styrene Catalyst_Addition Add Pd(OAc)₂ and Base (Et₃N) Start->Catalyst_Addition Heating Heat to 100°C in DMF Catalyst_Addition->Heating Reaction_Monitoring Monitor by TLC Heating->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product (E)-2-Nitrostilbene Purification->Product Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkynyl_Complex Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd(II)_Alkynyl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-C≡CR Reductive_Elimination->Product CuI CuI Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination Copper_Acetylide Cu-C≡CR Alkyne_Coordination->Copper_Acetylide Copper_Acetylide->Transmetalation Base Base Base->Alkyne_Coordination Terminal_Alkyne H-C≡CR Terminal_Alkyne->Alkyne_Coordination This compound This compound This compound->Oxidative_Addition Buchwald_Hartwig_Amination Reagents This compound + Amine Reaction_Setup Combine in Solvent under Inert Atmosphere Reagents->Reaction_Setup Catalyst_System Pd₂(dba)₃ / Ligand + Base Catalyst_System->Reaction_Setup Heating Heat Reaction Mixture Reaction_Setup->Heating Reaction C-N Bond Formation Heating->Reaction Workup Cool, Filter, and Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Arylamine Product Purification->Product Stille_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Organostannane R-SnBu₃ Transmetalation Transmetalation Organostannane->Transmetalation Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-R Transmetalation->Pd(II)_Aryl_Complex Byproduct I-SnBu₃ Transmetalation->Byproduct Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-R Reductive_Elimination->Product

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 1-iodo-2-nitrobenzene. This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 2-nitrobiphenyl (B167123) derivatives. These derivatives are crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] The reaction involving this compound is particularly significant for the synthesis of 2-nitrobiphenyls. These compounds are precursors to various carbazoles, benzo[c]cinnolines, and other heterocyclic systems after further transformations of the nitro group.[3] While highly effective, the presence of the ortho-nitro group in this compound can present challenges, including steric hindrance and potential interference with the catalytic cycle. Careful optimization of the reaction conditions is therefore crucial for achieving high yields and purity.

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid proceeds as follows:

General reaction scheme for the Suzuki coupling of this compound.

Caption: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid to yield a 2-nitrobiphenyl derivative.

Application Notes

The successful execution of a Suzuki coupling reaction with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

  • Catalyst: Palladium catalysts are the most common choice for Suzuki couplings. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. The choice of catalyst can significantly impact reaction efficiency and yield. For sterically hindered substrates like this compound, the selection of an appropriate ligand is often as critical as the palladium source itself.

  • Ligand: Phosphine-based ligands are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Triphenylphosphine (PPh₃) is a common choice. For more challenging couplings, bulky and electron-rich biarylphosphine ligands such as SPhos, RuPhos, and BrettPhos have been shown to be effective, particularly when using less reactive aryl chlorides or nitroarenes as coupling partners.[4]

  • Base: A base is required to activate the boronic acid for transmetalation.[1] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed. The choice of base can influence the reaction rate and the prevalence of side reactions.

  • Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to some extent. A mixture of an organic solvent and water is often used. Common solvent systems include toluene/water, dioxane/water, and methanol (B129727)/water.[3] The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be beneficial in biphasic systems.[5]

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. Reactions are typically run at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate.

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki coupling of this compound with phenylboronic acid.

Protocol 1: Palladium(II) Acetate Catalyzed Suzuki Coupling

This protocol is adapted from a general method for the synthesis of 2-nitrobiphenyl.[3]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.5 mmol, 0.373 g), phenylboronic acid (1.5 mmol, 0.183 g), potassium carbonate (3.0 mmol, 0.414 g), and palladium(II) acetate (0.03 mmol, 0.0067 g).[3]

  • Add a 4:1 mixture of methanol and water (6 mL) to the flask.[3]

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-nitrobiphenyl.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize quantitative data from various Suzuki coupling reactions involving nitro-substituted aryl halides, providing a basis for comparison and optimization.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ (2)K₂CO₃MeOH/H₂O (4:1)RefluxNot specified, but used as a standard method[3]

Note: Specific yield data for this exact reaction was not available in the initial search, but the referenced paper describes this as a viable method.

Table 2: Suzuki Coupling of Various Nitroarenes with Arylboronic Acids [4]

EntryNitroareneBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Nitrobenzene4-Methoxyphenylboronic acidPd(acac)₂ / BrettPhosK₃PO₄Dioxane13084
21-NitronaphthalenePhenylboronic acidPd(acac)₂ / BrettPhosK₃PO₄Dioxane13078
34-Nitroanisole4-Methylphenylboronic acidPd(acac)₂ / BrettPhosK₃PO₄Dioxane13081

This table highlights the effectiveness of the Pd(acac)₂/BrettPhos system for the coupling of various nitroarenes, which could be applicable to this compound.

Mandatory Visualization

The following diagrams illustrate the general mechanism of the Suzuki coupling reaction and a typical experimental workflow.

Suzuki_Mechanism cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)-X(L2) pd0->pd2_add Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'(L2) pd2_add->pd2_trans Transmetalation (Ar'-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Base solvent Add Solvent System reagents->solvent reaction Heat to Reflux solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup: Extraction and Washing monitoring->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes: Synthesis of Heterocyclic Compounds from 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodo-2-nitrobenzene is a versatile and valuable starting material in organic synthesis, serving as a key building block for the construction of a wide array of heterocyclic compounds.[1] Its structure features two key reactive sites: the iodine atom, which is susceptible to various cross-coupling reactions, and the nitro group, which can act as an activating group or be reduced and incorporated into a new heterocyclic ring.[1] This document provides detailed protocols and application notes for the synthesis of prominent heterocyclic scaffolds, including carbazoles, indoles, and dibenzo[b,f][2][3]oxazepines, starting from this compound.

Synthesis of Carbazoles via Suzuki Coupling and Reductive Cyclization

The synthesis of carbazoles from this compound is a robust two-step process. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a 2-nitrobiphenyl (B167123) intermediate. The second step is a reductive cyclization of the nitro group to furnish the carbazole (B46965) core. This deoxygenative cyclization is a highly efficient method for creating N-heterocyclic scaffolds.[4]

Logical Workflow for Carbazole Synthesis

A This compound + Arylboronic Acid B Suzuki-Miyaura Coupling (Pd-catalyzed) A->B C 2-Nitrobiphenyl Intermediate B->C D Reductive Cyclization (e.g., Pd/CO or PPh3) C->D E Carbazole Product D->E

Caption: Workflow for the two-step synthesis of carbazoles.

Experimental Protocols

Step 1: Synthesis of 2-Nitrobiphenyl Intermediate via Suzuki Coupling

This protocol is adapted from general Suzuki-Miyaura coupling procedures for aryl halides.[5][6]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0 eq.). Then, add a solvent system, such as a mixture of toluene, ethanol (B145695), and water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-nitrobiphenyl product by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Carbazole via Palladium-Catalyzed Reductive Cyclization

This protocol uses phenyl formate (B1220265) as a carbon monoxide surrogate, avoiding the need for high-pressure CO gas.[4][7]

  • Reaction Setup: In a thick-walled glass pressure tube, combine the 2-nitrobiphenyl intermediate (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂ at 1-5 mol%), and a ligand (e.g., 1,10-phenanthroline (B135089) at 2-9 mol%).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add a base (e.g., Na₂CO₃, 0.3 eq.), phenyl formate (4.0-5.0 eq.), and a dry solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Seal the pressure tube and heat the mixture to 160 °C for 5-12 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water to remove DMF.

  • Purification: Dry the organic phase, concentrate it, and purify the resulting carbazole product by column chromatography.

Data Presentation: Carbozole Synthesis
Entry2-Nitrobiphenyl SubstrateCyclization MethodCatalyst / ReagentTemp (°C)Time (h)Yield (%)
12-NitrobiphenylPd-catalyzed (CO surrogate)1 mol% Pd(OAc)₂/Phen, Na₂CO₃1605>98
24'-Methyl-2-nitrobiphenylPd-catalyzed (CO surrogate)1 mol% Pd(OAc)₂/Phen, Na₂CO₃160596
34'-Methoxy-2-nitrobiphenylPd-catalyzed (CO surrogate)1 mol% Pd(OAc)₂/Phen, Na₂CO₃160597
42-NitrobiphenylTriphenylphosphine-mediatedPPh₃ (excess) in 1,2,4-trichlorobenzene215395

Data adapted from studies on reductive cyclization of 2-nitrobiphenyls.[3][4]

Synthesis of Indole (B1671886) Derivatives via Sonogashira Coupling and Cyclization

This synthetic route begins with a palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne to produce a 1-(alkynyl)-2-nitrobenzene intermediate.[8] Subsequent reductive cyclization of this intermediate yields the indole scaffold.

Reaction Pathway for Indole Synthesis

A This compound + Terminal Alkyne B Sonogashira Coupling (Pd/Cu-catalyzed) A->B C 1-(Alkynyl)-2-nitrobenzene B->C D Reductive Cyclization C->D E Indole Derivative D->E

Caption: Pathway for the synthesis of indoles from this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Alkynyl)-2-nitrobenzene via Sonogashira Coupling

This protocol is based on a general procedure for the synthesis of 2-nitroalkynes.[8]

  • Reaction Setup: To a flask charged with this compound (1.0 eq.), add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Reagent Addition: Add dry THF as the solvent, followed by the terminal alkyne (1.1 eq.) and a base such as triethylamine (B128534) (Et₃N, 2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.

Step 2: Synthesis of Indole via Reductive Cyclization

This step involves the reduction of the nitro group, which triggers an intramolecular cyclization onto the alkyne.

  • Reaction Setup: Dissolve the 1-(alkynyl)-2-nitrobenzene intermediate (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.

  • Work-up: Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting indole derivative is often pure enough for subsequent use, but can be further purified by chromatography if necessary.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTime (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF285
21-HexynePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF278
3p-TolylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF282
4(4-(tert-butyl)phenyl)acetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHF280

Data adapted from a general procedure for 2-nitroalkyne synthesis.[8]

Synthesis of Dibenzo[b,f][2][3]oxazepines

Dibenzo[b,f][2][3]oxazepine (DBO) derivatives are pharmacologically important compounds.[9][10] A common synthetic strategy involves the condensation and cyclization of a 2-halonitrobenzene with a 2-aminophenol (B121084). The reaction can proceed through a copper-catalyzed Ullmann condensation or a base-mediated intramolecular nucleophilic aromatic substitution.

Reaction Pathway for Dibenzo[b,f][2][3]oxazepine Synthesis

A This compound + 2-Aminophenol B Ullmann Condensation or SNAr A->B C N-(2-Hydroxyphenyl)- 2-nitroaniline Intermediate B->C D Intramolecular Denitrocyclization C->D E Dibenzo[b,f][1,4]oxazepine D->E

Caption: General pathway for Dibenzo[b,f][2][3]oxazepine synthesis.

Experimental Protocol

This protocol describes a tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization process.[11]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the substituted 2-aminophenol (1.1 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst (Optional): For less reactive substrates, a copper catalyst (e.g., CuI, 5-10 mol%) can be added.

  • Solvent: Add a high-boiling polar aprotic solvent, such as DMF or DMSO.

  • Reaction: Heat the reaction mixture to 120-150 °C. The reaction often proceeds via an initial SₙAr reaction, followed by an intramolecular cyclization where the phenoxide attacks the carbon bearing the nitro group, which is subsequently eliminated.

  • Monitoring: Follow the disappearance of starting materials by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to yield the dibenzo[b,f][2][3]oxazepine.

Data Presentation: Dibenzo[b,f][2][3]oxazepine Synthesis
Entry2-AminophenolBaseCatalystSolventTemp (°C)Yield (%)
12-AminophenolK₂CO₃NoneDMSO12068-72
24-Methyl-2-aminophenolCs₂CO₃CuI (5 mol%)DMF140High
34-Chloro-2-aminophenolK₂CO₃NoneDMSO120High

Yields and conditions are representative and based on similar syntheses described in the literature.[11][12]

References

Application of 1-Iodo-2-nitrobenzene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-nitrobenzene is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its unique molecular structure, featuring both an iodine atom and a nitro group on a benzene (B151609) ring, allows for a variety of chemical transformations. The reactive carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions.[2][4] This reactivity, combined with the ability to modify the nitro group, makes this compound a valuable precursor for the synthesis of complex heterocyclic structures commonly found in active pharmaceutical ingredients (APIs).[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including 2-nitrodiphenylamine (B16788) and its derivatives, which are precursors to important drug classes such as phenothiazines and benzimidazoles.

Key Synthetic Applications

This compound is a key reactant in several powerful cross-coupling reactions that are fundamental to modern pharmaceutical synthesis. These reactions enable the construction of complex molecular frameworks with high efficiency and selectivity.

Ullmann Condensation for C-N Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[5] It is particularly useful for the synthesis of diarylamines. In the context of this compound, it provides a direct route to 2-nitrodiphenylamine, a precursor for various heterocyclic pharmaceuticals. The reaction typically requires high temperatures and a polar aprotic solvent.[5]

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is highly efficient for forming C(sp²)-C(sp) bonds and is conducted under mild conditions, often at room temperature.[4][6] The use of this compound in Sonogashira coupling allows for the introduction of an alkynyl moiety, which can be further elaborated to construct more complex pharmaceutical intermediates.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and mild reaction conditions.[7][8] This reaction is a powerful alternative to the harsher conditions of the Ullmann condensation for the synthesis of arylamines.[8]

Synthesis of Key Pharmaceutical Intermediates

The following sections provide detailed protocols for the synthesis of important pharmaceutical intermediates starting from this compound.

Synthesis of 2-Nitrodiphenylamine via Ullmann Condensation

2-Nitrodiphenylamine is a key intermediate in the synthesis of phenothiazine (B1677639) and other tricyclic antidepressants and antipsychotics.[9] The Ullmann condensation provides a direct method for its synthesis from this compound and aniline (B41778).

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq) to the flask.[10]

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous NMP or DMF.

  • Heat the reaction mixture to 150-210 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-nitrodiphenylamine by silica gel column chromatography.

Quantitative Data for Ullmann Condensation and Related Reactions

ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
o-Chloronitrobenzene, AnilineSodium acetateNone (neat)21512-1585-90[11]
This compound, Copper powderSandNone (solvent-free)~29020-30 sec50-90 (conversion)[12]
4-Iodopyrazolecarbaldehyde, 1,2-PhenylenediamineCuI, K₃PO₄DMSO9036-[8]

Experimental Workflow for 2-Nitrodiphenylamine Synthesis

G cluster_ullmann Ullmann Condensation start 1. Reactant Mixing (this compound, Aniline, K₂CO₃, CuI, Ligand) reaction 2. Reaction (Heat in NMP/DMF) start->reaction Inert Atmosphere workup 3. Aqueous Workup & Extraction reaction->workup Cooling purification 4. Purification (Column Chromatography) workup->purification end_product Pure 2-Nitrodiphenylamine purification->end_product

Workflow for the synthesis of 2-nitrodiphenylamine.
Reduction of 2-Nitrodiphenylamine to 2-Aminodiphenylamine (B160148)

The reduction of the nitro group in 2-nitrodiphenylamine to an amine is a critical step in the synthesis of phenothiazines and benzimidazoles. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Materials:

Procedure:

  • Inerting the Reaction Vessel: In a fume hood, place a dry three-neck round-bottom flask containing a magnetic stir bar. Purge the flask with nitrogen gas for 10-15 minutes.[13]

  • Catalyst and Substrate Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (typically 1-5 mol% of the substrate) to the flask. Dissolve the 2-nitrodiphenylamine in methanol or ethanol and add the solution to the reaction flask.[13]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a cylinder with a regulator. Repeat this process 3-5 times.[13]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress using TLC or HPLC.[13]

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.[13]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used Pd/C catalyst can be pyrophoric and should be handled with care.[13]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-aminodiphenylamine. The product can be further purified by recrystallization if necessary.

Quantitative Data for Nitro Group Reduction

SubstrateCatalyst/ReagentSolventTemperature (°C)PressureYield (%)Reference
Nitrobenzene derivativesHyd-1/C (biocatalyst), H₂AqueousRTAtmospheric78-96[14]
1-Chloro-2,4-dinitrochlorobenzene5% Pt/C, H₂Methanol6010 bar-[3]
2,4-DinitrotolueneIron hydroxide (B78521) activated Pd on acetylene (B1199291) black, H₂2,4-Diaminotoluene solution80105 psig96[15]

Experimental Workflow for 2-Aminodiphenylamine Synthesis

G cluster_reduction Catalytic Hydrogenation start 1. Inerting & Reagent Addition (2-Nitrodiphenylamine, Pd/C, Solvent) hydrogenation 2. Hydrogenation (H₂ atmosphere) start->hydrogenation N₂ purge, then H₂ filtration 3. Catalyst Filtration hydrogenation->filtration N₂ purge isolation 4. Solvent Evaporation filtration->isolation end_product 2-Aminodiphenylamine isolation->end_product

Workflow for the synthesis of 2-aminodiphenylamine.

Synthesis of Pharmaceutical Scaffolds

Phenothiazines

Phenothiazines are a class of antipsychotic drugs that act on the central nervous system.[10] They are synthesized from 2-aminodiphenylamine through a cyclization reaction with sulfur.

Materials:

  • Diphenylamine (B1679370) (as a representative starting material for the core structure)

  • Sulfur

  • Iodine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix diphenylamine (1.0 eq) and sulfur (2.0 eq).

  • Add a trace amount of iodine as a catalyst.

  • Heat the mixture in a sand bath to 250-260 °C for 5 hours.[16]

  • Cool the reaction mixture and dissolve it in hot ethanol.

  • Pour the ethanol solution into water to precipitate the crude phenothiazine.

  • Filter the yellow precipitate and recrystallize from ethanol. The expected melting point is around 185 °C, with a yield of approximately 80%.[16]

Signaling Pathways of Phenothiazines

Phenothiazines exert their therapeutic effects by interacting with various receptors in the central nervous system. Their primary mechanism of action involves the blockade of dopamine (B1211576) receptors, particularly the D2 subtype.[10] They also have affinities for other receptors, including serotonergic, α-adrenergic, histaminergic, and muscarinic receptors, which contributes to their broad pharmacological profile and side effects.[3][10]

G cluster_pheno_pathway Phenothiazine Signaling Pathway pheno Phenothiazine Drugs d2 Dopamine D2 Receptor pheno->d2 Blockade serotonin Serotonin Receptors pheno->serotonin Blockade adrenergic α-Adrenergic Receptors pheno->adrenergic Blockade histamine Histamine Receptors pheno->histamine Blockade muscarinic Muscarinic Receptors pheno->muscarinic Blockade effect Antipsychotic Effects d2->effect serotonin->effect adrenergic->effect histamine->effect muscarinic->effect

Signaling pathways of phenothiazine drugs.
Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including anthelmintic, antiviral, and anticancer properties.[1][17] They are typically synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid.[18] 2-Aminodiphenylamine can be considered a substituted o-phenylenediamine for the synthesis of more complex benzimidazole (B57391) derivatives.

Materials:

  • o-Phenylenediamine

  • Formic acid

  • 10% Sodium hydroxide (NaOH) solution

  • Decolorizing carbon

  • Ice-cold water

Procedure:

  • In a 250 ml round-bottom flask, dissolve 27 g of o-phenylenediamine and add 17.5 g of formic acid.

  • Heat the mixture on a water bath at 100 °C for 2 hours.[18]

  • Cool the flask and slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.[18]

  • Filter the crude benzimidazole using a Buchner funnel, wash with ice-cold water, and drain well. Wash again with 25 ml of cold water.[18]

  • For recrystallization, dissolve the crude product in 400 ml of boiling water, add 2 g of decolorizing carbon, and digest for 15 minutes.

  • Filter the hot solution rapidly through a preheated Buchner funnel.

  • Cool the filtrate to about 10 °C, filter off the purified benzimidazole, wash with 25 ml of cold water, and dry at 100 °C. The expected yield of pure benzimidazole (m.p. 171-172 °C) is 25 g.[18]

Mechanism of Action of Benzimidazoles

The primary mechanism of action for many anthelmintic benzimidazoles is the inhibition of microtubule polymerization. They achieve this by binding with high affinity to the β-tubulin subunit of the microtubules in parasitic worms. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division and glucose uptake, ultimately leading to the parasite's death. In the context of cancer therapy, benzimidazole derivatives can act as topoisomerase inhibitors or DNA alkylating agents.[1]

G cluster_benz_pathway Benzimidazole Mechanism of Action (Anthelmintic) benz Benzimidazole Drug tubulin β-Tubulin (in parasite) benz->tubulin Binds to polymerization Microtubule Polymerization benz->polymerization cytoskeleton Cytoskeleton Disruption cell_division Inhibition of Cell Division glucose_uptake Reduced Glucose Uptake death Parasite Death cell_division->death glucose_uptake->death

Anthelmintic mechanism of action of benzimidazoles.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its ability to participate in a range of powerful cross-coupling reactions allows for the efficient construction of complex molecular architectures. The protocols and data presented in this document provide a foundation for researchers and scientists in the pharmaceutical industry to utilize this compound in the development of novel therapeutic agents. The synthetic routes outlined, leading to important drug scaffolds such as phenothiazines and benzimidazoles, highlight the strategic importance of this chemical intermediate in drug discovery and development.

References

Application Note: Protocol for the Selective Reduction of the Nitro Group in 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of nitro groups in aromatic compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline (B41778) derivatives that are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. 1-Iodo-2-nitrobenzene presents a specific challenge due to the presence of an iodine substituent, which can be susceptible to reduction under harsh conditions. This application note provides a detailed protocol for the chemoselective reduction of the nitro group in this compound to yield 2-iodoaniline (B362364), a versatile building block in medicinal chemistry and materials science. The featured protocol utilizes iron powder in a buffered acidic medium, a robust and cost-effective method that generally preserves the carbon-iodine bond.

Overview of Reduction Methods

Several methodologies are available for the reduction of aromatic nitro compounds. The choice of reagent is critical to ensure high chemoselectivity and avoid unwanted side reactions, such as dehalogenation.

  • Catalytic Hydrogenation: While efficient, common catalysts like palladium on carbon (Pd/C) can lead to dehalogenation. Raney nickel is a viable alternative for substrates with halogen substituents.[1]

  • Metal/Acid Systems: Reagents such as tin (Sn), zinc (Zn), or iron (Fe) in the presence of an acid (e.g., HCl, acetic acid) are widely used.[1] Iron is often preferred due to its low cost and milder reaction conditions.

  • Stannous Chloride (SnCl₂): This is a mild reducing agent capable of selectively reducing nitro groups in the presence of other sensitive functionalities.

This protocol will focus on the use of iron powder with an ammonium (B1175870) chloride buffer, which has been shown to provide high and stable yields for the reduction of o-iodonitrobenzene.

Data Presentation

The following table summarizes representative quantitative data for the reduction of this compound to 2-iodoaniline using an iron-based system. Please note that yields can vary based on reaction scale and purity of reagents.

ParameterValue
Starting Material This compound
Product 2-Iodoaniline
Reducing Agent Iron Powder
Solvent System Ethanol (B145695)/Water
Acid/Buffer Ammonium Chloride
Reaction Temperature Reflux
Reaction Time ~3 hours
Reported Yield High and stable yields are reported for this method.

Experimental Protocol

This protocol details the procedure for the reduction of this compound using iron powder and ammonium chloride.

Materials and Reagents:

  • This compound

  • Iron powder (fine grade)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (anhydrous)

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of ammonium chloride in a mixture of ethanol and water.

  • Addition of Iron Powder: To the stirred solution, add the iron powder. Heat the suspension to approximately 60°C.

  • Addition of this compound: Dissolve the this compound in anhydrous ethanol. Add this solution dropwise to the heated iron and ammonium chloride suspension using a dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the boiling point of the solvent mixture) and maintain it for approximately 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all the organic extracts and wash them with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the crude 2-iodoaniline.

    • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product as yellow or colorless needle-like crystals.

Visualizations

Reaction Scheme:

cluster_reactants Reactants cluster_product Product 1_Iodo_2_nitrobenzene This compound 2_Iodoaniline 2-Iodoaniline 1_Iodo_2_nitrobenzene->2_Iodoaniline Reduction Fe_NH4Cl Fe / NH4Cl

Caption: Chemical transformation of this compound to 2-Iodoaniline.

Experimental Workflow:

G A Setup: Dissolve NH4Cl in EtOH/H2O Add Fe powder and heat to 60°C B Addition: Add this compound in EtOH dropwise A->B C Reaction: Reflux for ~3 hours Monitor by TLC B->C D Work-up: Cool, filter through Celite® Remove EtOH C->D E Extraction: Add EtOAc, neutralize with NaHCO3 Separate organic layer D->E F Purification: Wash with brine, dry Remove solvent E->F G Final Product: 2-Iodoaniline F->G

Caption: Step-by-step experimental workflow for the reduction protocol.

References

Application Notes and Protocols: 1-Iodo-2-nitrobenzene as a Precursor for Benzannulated N-Heterocyclic Carbenes in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of organic compounds, primarily utilized as ancillary ligands in organometallic chemistry and as organocatalysts. Their strong σ-donating properties and tunable steric and electronic features make them highly effective in stabilizing metal centers and promoting a wide range of chemical transformations. Benzannulated NHCs, a subclass of NHCs featuring a fused benzene (B151609) ring, offer a rigid scaffold and extended π-system, which can be exploited in the design of novel catalysts and therapeutic agents.

This document provides detailed protocols for the synthesis of benzannulated NHC precursors, specifically benzimidazolium salts, using 1-iodo-2-nitrobenzene as a readily available starting material. Furthermore, it explores the application of the resulting benzimidazole (B57391) scaffold in drug development, particularly in oncology, by detailing their mechanisms of action and interaction with key signaling pathways.

Synthetic Application: From this compound to Benzimidazolium Salts

The synthesis of benzimidazolium salts from this compound is a multi-step process that involves the initial reduction of the nitro group, followed by a palladium-catalyzed C-N bond formation and subsequent cyclization to form the heterocyclic core. This synthetic route allows for the introduction of diverse substituents on the nitrogen atoms, enabling the fine-tuning of the properties of the resulting NHC.

Data Presentation: Summary of Synthetic Steps and Yields
StepReactionKey Reagents and ConditionsTypical Yield (%)
1 ReductionThis compound, Iron powder, NH₄Cl, Ethanol/Water, Reflux~85-95%
2 N-Arylation (Buchwald-Hartwig Amination)2-Iodoaniline (B362364), Aryl amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene (B28343), 110 °C~70-90%
3 Cyclization to Benzimidazolium SaltN,N'-diaryl-1,2-phenylenediamine, Triethyl orthoformate, Trimethylsilyl (B98337) chloride (TMSCl), 145 °C~75-95%
Experimental Protocols

Step 1: Synthesis of 2-Iodoaniline from this compound (Reduction)

This protocol describes the reduction of the nitro group of this compound to an amine using iron powder in the presence of an ammonium (B1175870) chloride buffer.

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (3.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol

    • Water

    • Ethyl acetate (B1210297)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound and ethanol.

    • In a separate beaker, dissolve ammonium chloride in water and add it to the flask.

    • Heat the mixture to reflux and then add iron powder portion-wise over 30 minutes.

    • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-iodoaniline.

Step 2: Synthesis of N,N'-Diaryl-1,2-phenylenediamine (Buchwald-Hartwig Amination)

This protocol outlines the palladium-catalyzed N-arylation of 2-iodoaniline with an aryl amine.

  • Materials:

    • 2-Iodoaniline (1.0 eq)

    • Aryl amine (e.g., aniline (B41778) or a substituted aniline) (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous toluene

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Add 2-iodoaniline and the aryl amine to the flask.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N,N'-diaryl-1,2-phenylenediamine.

Step 3: Synthesis of 1,3-Diarylbenzimidazolium Chloride (Cyclization)

This protocol describes the cyclization of the N,N'-diaryl-1,2-phenylenediamine to the corresponding benzimidazolium salt using triethyl orthoformate.[1][2]

  • Materials:

    • N,N'-Diaryl-1,2-phenylenediamine (1.0 eq)

    • Triethyl orthoformate

    • Trimethylsilyl chloride (TMSCl) (excess)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N,N'-diaryl-1,2-phenylenediamine in triethyl orthoformate.

    • Heat the mixture to 145 °C for 15-30 minutes.[2]

    • Cool the mixture slightly and then add an excess of trimethylsilyl chloride at once. A precipitate should form.[2]

    • Stir the mixture at room temperature for 1-2 hours.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the 1,3-diarylbenzimidazolium chloride.

Application in Drug Development: Benzimidazoles as Anticancer Agents

The benzimidazole scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[3] Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[4][5]

Mechanisms of Action and Targeted Signaling Pathways

Benzimidazole-based compounds exert their anticancer effects by targeting multiple key cellular processes and signaling pathways that are often dysregulated in cancer.[6][7]

  • Inhibition of Kinase Signaling: Many benzimidazole derivatives act as inhibitors of crucial kinases involved in cancer cell proliferation and survival.[7]

    • EGFR and HER2 Pathways: They can suppress the signaling of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are overexpressed in various cancers, particularly breast cancer.[3][8] Inhibition of these receptors blocks downstream signaling through the PI3K/AKT and MEK/ERK pathways, leading to reduced cell proliferation and survival.[3][8]

    • MAPK Pathway: By interfering with the MAPK/ERK pathway, these compounds can halt the transduction of growth signals.[8]

  • Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells.[4]

    • Intrinsic Pathway: Some compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.[3]

    • Extrinsic Pathway: They can also upregulate death receptors like DR5, sensitizing cancer cells to apoptosis initiated by external signals.[3]

  • Cell Cycle Arrest: These compounds can halt the cell cycle, preventing cancer cells from dividing and proliferating. A common effect is arrest in the G2/M phase of the cell cycle.[4]

  • Inhibition of Topoisomerases: Certain benzimidazole derivatives can inhibit topoisomerase I and II, enzymes essential for DNA replication and repair. This leads to DNA damage and ultimately cell death.[3]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Arylation cluster_step3 Step 3: Cyclization 1_Iodo_2_nitrobenzene This compound 2_Iodoaniline 2-Iodoaniline 1_Iodo_2_nitrobenzene->2_Iodoaniline Fe, NH4Cl Diamine N,N'-Diaryl- 1,2-phenylenediamine 2_Iodoaniline->Diamine Pd₂(dba)₃, Xantphos, Ar-NH₂, Cs₂CO₃ Benzimidazolium_Salt 1,3-Diarylbenzimidazolium Salt (NHC Precursor) Diamine->Benzimidazolium_Salt HC(OEt)₃, TMSCl

Caption: Synthetic pathway from this compound to a benzimidazolium salt.

Signaling Pathways Targeted by Benzimidazole Derivatives in Cancer

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Induction Benzimidazole Benzimidazole Derivative EGFR_HER2 EGFR / HER2 Benzimidazole->EGFR_HER2 Inhibition Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibition Apoptosis Apoptosis Benzimidazole->Apoptosis Induction PI3K PI3K EGFR_HER2->PI3K MEK MEK EGFR_HER2->MEK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Apoptosis

References

Experimental procedure for the synthesis of 2-nitrobiphenyl using 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental procedure for the synthesis of 2-nitrobiphenyl (B167123) from 1-iodo-2-nitrobenzene. The primary method detailed is the Ullmann coupling reaction, a cost-effective and efficient method for aryl-aryl bond formation.[1][2] An alternative Suzuki cross-coupling protocol is also briefly discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview

2-Nitrobiphenyl is a valuable intermediate in the synthesis of various organic compounds, including carbazoles and other heterocyclic systems of medicinal interest. The Ullmann coupling reaction provides a classical and reliable method for the synthesis of biaryl compounds through the copper-mediated coupling of aryl halides.[1][2] This application note details a solvent-free Ullmann coupling procedure for the synthesis of 2-nitrobiphenyl from this compound.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in the table below.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Hazards
This compoundC₆H₄INO₂249.0149-51288Harmful if swallowed, causes skin and eye irritation.
Copper powderCu63.5510842562Flammable solid.
SandSiO₂60.0817132950-
Dichloromethane (B109758)CH₂Cl₂84.93-96.739.6Skin and eye irritant, may cause cancer.
Ethyl acetate (B1210297)C₄H₈O₂88.11-83.677.1Highly flammable liquid and vapor.
Silica (B1680970) gelSiO₂60.08--May cause respiratory irritation.

Experimental Protocol: Ullmann Coupling

This protocol is adapted from a solvent-free Ullmann coupling procedure.[3]

3.1. Reaction Setup

  • In a 15 cm test tube, combine this compound (0.6 – 1.0 mmol), copper powder (3 mmol), and sand (200 mg).[3]

  • Gently mix the reactants by tapping the test tube.

  • Prepare a sand bath and preheat it to approximately 290 °C, which is near the boiling point of this compound.[3]

  • Carefully place the test tube containing the reaction mixture into the hot sand bath.

3.2. Reaction Execution

  • Heat the reaction mixture for a duration of 20 to 30 seconds.[3] The reaction is rapid at this temperature.

  • Longer reaction times may lead to higher conversion but can complicate the subsequent purification process.[3]

  • After the specified time, carefully remove the test tube from the sand bath and allow it to cool to room temperature.

3.3. Work-up and Purification

  • The purification of the product is achieved through column chromatography.[3]

  • Prepare a silica gel column using a suitable solvent system. A mixture of dichloromethane and ethyl acetate (90:10) can be used as the eluent.[3]

  • Transfer the cooled reaction mixture to the top of the silica gel column.

  • Elute the column with the dichloromethane:ethyl acetate mixture.

  • The product, 2-nitrobiphenyl, will elute as a yellow-orange fraction.[3]

  • Collect the fractions containing the product.

  • Evaporate the solvent from the collected fractions using a rotary evaporator to obtain the solid 2-nitrobiphenyl.

3.4. Characterization

  • Determine the mass of the purified product and calculate the reaction yield.

  • Measure the melting point of the product. The expected melting point of 2-nitrobiphenyl is in the range of 35-37 °C.

  • Characterize the product using spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-nitrobiphenyl via Ullmann coupling.

ParameterExpected ValueReference
Typical Yield50 - 90% conversion[3]
Melting Point35-37 °C
AppearanceYellow solid[3]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Exercise caution when working with the hot sand bath to avoid burns.[3]

  • Dichloromethane is a hazardous solvent; handle it with care and dispose of it according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 2-nitrobiphenyl.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactants 1. Mix Reactants (this compound, Cu powder, Sand) Heating 2. Heat in Sand Bath (~290 °C, 20-30s) Reactants->Heating Ullmann Coupling Column 3. Column Chromatography Heating->Column Cooling Evaporation 4. Solvent Evaporation Column->Evaporation Collect Fractions Product 5. Characterize Product (Yield, MP, NMR) Evaporation->Product

Caption: Workflow for the synthesis of 2-nitrobiphenyl via Ullmann coupling.

Alternative Method: Suzuki Cross-Coupling

An alternative modern method for the synthesis of 2-nitrobiphenyl is the Suzuki cross-coupling reaction.[4][5] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Key Components for Suzuki Coupling: [4]

  • Aryl Halide: this compound

  • Boronic Acid: Phenylboronic acid

  • Catalyst: Palladium(II) acetate or other palladium complexes

  • Base: Potassium carbonate or other suitable bases

  • Solvent: A mixture of methanol (B129727) and water is often used.[4]

The Suzuki coupling can offer high yields and functional group tolerance, making it a powerful alternative to the classical Ullmann reaction.[4][6]

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1-iodo-2-nitrobenzene in various microwave-assisted organic syntheses. The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency. The primary applications covered are palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Buchwald-Hartwig) and subsequent intramolecular cyclization to form valuable heterocyclic scaffolds such as carbazoles.

Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Microwave irradiation significantly accelerates this transformation, making it a highly efficient route for the synthesis of 2-nitrobiphenyls from this compound. These biphenyls are key precursors for the synthesis of carbazoles.

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

A 10 mL microwave vial is charged with this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol). A degassed solvent mixture, typically dioxane/water (4:1, 5 mL), is added. The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a set temperature (typically 100-150 °C) for a specified time (5-20 minutes). After the reaction, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Microwave-Assisted Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1201092
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene (B28343)/H₂O1101588
33-Tolylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF/H₂O130895
42-Thiopheneboronic acidPd(PPh₃)₄ (4)K₂CO₃Dioxane/H₂O1201285

Workflow for Microwave-Assisted Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification Reagents This compound Arylboronic Acid Catalyst (Pd) Base Vial Microwave Vial Reagents->Vial Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Vial Microwave Irradiate in Microwave Reactor Vial->Microwave Cooling Cool to RT Microwave->Cooling Extraction Dilute & Extract Cooling->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product 2-Nitrobiphenyl Purification->Product

Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling of this compound.

Microwave-Assisted Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes. Microwave heating provides a significant rate enhancement, allowing for rapid and efficient synthesis of substituted nitroaromatics.

Experimental Protocol: General Procedure for Microwave-Assisted Heck Reaction

An oven-dried 10 mL microwave vial equipped with a stir bar is charged with this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine (B1218219) ligand (if required), and a base (e.g., triethylamine (B128534) or K₂CO₃, 1.5 mmol). A suitable solvent (e.g., DMF, NMP, or acetonitrile) is added, and the vial is sealed. The mixture is then subjected to microwave irradiation at a specified temperature (typically 120-180 °C) for a short duration (5-30 minutes). After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.

Quantitative Data for Microwave-Assisted Heck Reaction

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Methyl acrylatePd(OAc)₂ (3)Et₃NAcetonitrile1601085
2StyrenePd/C (5)K₂CO₃DMF/H₂O1501589
3n-Butyl acrylatePd(OAc)₂ (2)NaOAcNMP170891
4AcrylonitrilePd(PPh₃)₄ (4)K₂CO₃Toluene1802078

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) (Oxidative Addition Complex) Pd0->ArPdI Oxidative Addition AlkeneComplex [Ar-Pd(II)(Alkene)(L_n)]+ I- ArPdI->AlkeneComplex Coordination InsertionProduct R-CH(Ar)-CH2-Pd(II)-I(L_n) AlkeneComplex->InsertionProduct Migratory Insertion Product Ar-Alkene HPdI H-Pd(II)-I(L_n) InsertionProduct->HPdI β-Hydride Elimination Base Base Base->Pd0 ArI This compound ArI->ArPdI Alkene Alkene Alkene->AlkeneComplex

Caption: The catalytic cycle of the Heck reaction.

Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The use of microwave irradiation dramatically reduces reaction times from hours to minutes, providing a rapid entry to a diverse range of substituted anilines derived from this compound.

Experimental Protocol: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

In a microwave vial, this compound (1.0 mmol), the amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol) are combined. Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) is added. The vial is sealed and irradiated in a microwave reactor at a temperature between 100-150 °C for 10-30 minutes. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Microwave-Assisted Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1AnilinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1201594
2MorpholinePd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane1102089
3n-HexylaminePd₂(dba)₃/RuPhos (1/2)LiHMDSToluene1002585
44-ChloroanilinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1301591

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) (Oxidative Addition Complex) Pd0->ArPdI Oxidative Addition AmineComplex [Ar-Pd(II)(HNR₂)(L_n)]+ I- ArPdI->AmineComplex Coordination AmidoComplex Ar-Pd(II)-NR₂(L_n) AmineComplex->AmidoComplex Deprotonation Product Ar-NR₂ AmidoComplex->Product Reductive Elimination ArI This compound ArI->ArPdI Amine Amine (HNR₂) Amine->AmineComplex Base Base Base->AmidoComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Tandem Synthesis of Carbazoles

A highly efficient approach to carbazole (B46965) synthesis involves a microwave-assisted tandem reaction sequence: an initial Suzuki-Miyaura coupling of this compound followed by an in-situ Cadogan reductive cyclization of the resulting 2-nitrobiphenyl.

Experimental Protocol: Microwave-Assisted Tandem Suzuki Coupling/Cadogan Cyclization

In a single microwave vial, this compound (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol) are combined in a 4:1 mixture of dioxane and water (5 mL). The vial is sealed and irradiated at 120 °C for 10 minutes to complete the Suzuki coupling. The vial is then cooled, and a reducing agent, such as triphenylphosphine (B44618) (1.5 mmol), is added. The vial is resealed and irradiated again at a higher temperature (e.g., 200 °C) for an additional 2-10 minutes to effect the Cadogan cyclization.[1] The reaction mixture is then cooled and subjected to a standard aqueous workup and purification by column chromatography. This one-pot, two-step sequence provides a rapid and efficient route to a variety of substituted carbazoles.

Quantitative Data for Tandem Carbazole Synthesis

EntryArylboronic AcidSuzuki Time/TempCadogan Time/TempOverall Yield (%)
1Phenylboronic acid10 min / 120 °C2 min / 200 °C94
24-Methoxyphenylboronic acid12 min / 120 °C5 min / 200 °C87
33-Tolylboronic acid10 min / 130 °C3 min / 200 °C91
44-Fluorophenylboronic acid15 min / 120 °C5 min / 200 °C85

Logical Workflow for Tandem Carbazole Synthesis

Tandem_Carbazole_Synthesis Start This compound + Arylboronic Acid Suzuki Microwave-Assisted Suzuki Coupling Start->Suzuki Intermediate 2-Nitrobiphenyl Suzuki->Intermediate AddReagent Add Reducing Agent (e.g., PPh₃) Intermediate->AddReagent Cadogan Microwave-Assisted Cadogan Cyclization AddReagent->Cadogan Product Substituted Carbazole Cadogan->Product

References

Application Notes and Protocols: The Role of 1-Iodo-2-nitrobenzene in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-nitrobenzene is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its unique substitution pattern, featuring an iodine atom and a nitro group in an ortho orientation, allows for selective and diverse chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the C-I bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for key reactions involving this compound, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in constructing complex molecular architectures prevalent in medicinal chemistry and materials science.

Key Applications of this compound

This compound is a valuable precursor for the synthesis of:

  • Biaryl Compounds: The Suzuki-Miyaura coupling reaction with various boronic acids provides access to a wide range of 2-nitrobiphenyl (B167123) derivatives, which are precursors to carbazoles and other heterocyclic systems of pharmaceutical interest.

  • Arylalkynes: The Sonogashira coupling with terminal alkynes yields 2-nitrodiphenylacetylene derivatives. These compounds are important intermediates in the synthesis of substituted indoles and other nitrogen-containing heterocycles.

  • Diaryl Amines: The Buchwald-Hartwig amination allows for the formation of C-N bonds, leading to the synthesis of N-(2-nitrophenyl)anilines. These structures are present in many biologically active molecules and functional materials.

Data Presentation: Summary of Cross-Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the starting material.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene (B28343)/EtOH/H₂O (4:1:1)8012~92%
Sonogashira Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF25 (rt)12~95%
Buchwald-Hartwig Aniline (B41778)Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10018~85-95%

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 2-Nitrobiphenyl

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 249 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-nitrobiphenyl as a solid.

Sonogashira Coupling: Synthesis of 1-(2-Nitrophenyl)-2-phenylethyne

This protocol details the synthesis of an arylalkyne via the palladium and copper co-catalyzed coupling of this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 249 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Finally, add phenylacetylene (1.2 mmol, 0.13 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield 1-(2-nitrophenyl)-2-phenylethyne.

Buchwald-Hartwig Amination: Synthesis of 2-Nitro-N-phenylaniline

This protocol outlines the palladium-catalyzed amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Glovebox or Schlenk line techniques

  • Standard glassware for air-sensitive reactions

Procedure:

  • Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19 mg) to an oven-dried Schlenk tube.

  • Add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add this compound (1.0 mmol, 249 mg).

  • Add anhydrous toluene (5 mL).

  • Finally, add aniline (1.2 mmol, 0.11 mL).

  • Seal the tube and heat the reaction mixture to 100°C for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain 2-nitro-N-phenylaniline.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as a general experimental workflow for these cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Nitrobiphenyl RedElim->Product Ar_I This compound Ar_I->OxAdd Ar_B Ar'B(OH)₂ + Base Ar_B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alk Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product Arylalkyne RedElim->Product Ar_I This compound Ar_I->OxAdd CuI CuI CuAcetylide Cu-C≡C-R CuI->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal

Caption: Catalytic cycles of the Sonogashira reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)(NHR'R'')(L)]⁺I⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Diaryl Amine RedElim->Product Ar_I This compound Ar_I->OxAdd Amine R'R''NH Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: Assemble Glassware Reagents Add Reactants: This compound, Coupling Partner, Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill) Reagents->Inert Catalyst Add Catalyst System (Pd catalyst, Ligand, etc.) Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor by TLC/GC-MS) Solvent->Reaction Workup Aqueous Workup: Quench, Extract Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Iodo-2-nitrobenzene. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent method is a Sandmeyer-type reaction, which involves two main stages: the diazotization of a primary aromatic amine (2-nitroaniline) to form a diazonium salt, followed by the substitution of the diazonium group with an iodide anion, typically from potassium iodide (KI).[1][2][3] This diazotization-iodination sequence is a reliable and regioselective method for preparing aryl iodides.[2][4]

Q2: Why is temperature control so critical during this synthesis? A2: Low temperature (typically 0-5 °C) is crucial for two primary reasons.[5] Firstly, diazonium salts are thermally unstable and can decompose prematurely if the temperature rises, leading to the formation of unwanted phenol (B47542) byproducts and a lower yield.[2][5][6][7] Secondly, keeping the reaction cold minimizes side reactions, such as azo coupling.[2][6][7]

Q3: What are the primary safety concerns when performing this reaction? A3: The main safety hazard is the diazonium salt intermediate. In a solid, dry state, diazonium salts are highly explosive and must be handled with extreme caution.[2] It is imperative to keep them in solution at all times and to use them immediately after preparation.[2] The reaction should always be conducted in a well-ventilated fume hood.

Q4: Can I synthesize this compound through direct electrophilic iodination of nitrobenzene (B124822)? A4: While possible, direct iodination of nitrobenzene is challenging. The nitro group is a strong deactivating group, making the benzene (B151609) ring much less reactive towards electrophilic aromatic substitution (EAS).[8] Achieving this transformation often requires harsh reaction conditions, such as using an acidic oxidizing agent like nitric acid or iodic acid with sulfuric acid, which can lead to complex product mixtures and safety hazards.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Diazotization: The conversion of 2-nitroaniline (B44862) to the diazonium salt was not complete.[5] 2. Decomposition of Diazonium Salt: The reaction temperature was too high (above 10 °C), causing the unstable salt to decompose.[5][6][10] 3. Side Reactions: Formation of phenol byproducts or azo coupling products reduced the desired product formation.[2][6][7] 4. Slow Addition Rate: The diazonium salt solution was added too slowly to the iodide solution, allowing time for decomposition.1. Ensure complete dissolution of the 2-nitroaniline in the acid. Use a slight excess of sodium nitrite (B80452) and verify the presence of excess nitrous acid with starch-iodide paper.[11] 2. Strictly maintain the temperature between 0-5 °C during diazotization and below 10 °C during the addition to the iodide solution.[6][10][12] Use an ice-salt bath for effective cooling. 3. Maintain low temperatures and ensure the diazonium salt is used immediately after its formation.[2] 4. Add the diazonium salt solution to the iodide solution at a steady, dropwise pace.[5]
Excessive Foaming or Vigorous Reaction Order of Addition: Adding the potassium iodide solution to the diazonium salt solution can cause a rapid, uncontrolled evolution of nitrogen gas.Reverse the order of addition. Slowly add the cold diazonium salt solution to the potassium iodide solution.[5] This allows for better control over the reaction rate and significantly reduces foaming.[5]
Product is a Dark Oil or Sludge, Not a Solid 1. Impurities: The presence of colored byproducts from side reactions (e.g., azo coupling) or unreacted starting materials.[6][7] 2. Residual Iodine: Unreacted iodine may be present, contributing to a dark color.1. Purify the crude product. Recrystallization from ethanol (B145695) is a common method. Washing the crude product with ethanol during filtration can also help remove impurities.[6][7] 2. Wash the crude product with a 5% sodium thiosulfate (B1220275) or sodium bisulfite solution to remove excess iodine.[5][13]
Difficulty Filtering the Product Viscous or Gummy Product: Impurities can cause the product to be oily or sludge-like, clogging the filter paper.[7]Allow the reaction to stir until nitrogen evolution has completely ceased and then let it warm slowly to room temperature to ensure the reaction is complete.[6][7] If the product is still viscous, attempt to wash it with cold ethanol during filtration to remove soluble impurities.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound from 2-nitroaniline.

ParameterValue / ConditionSource
Starting Material 2-Nitroaniline (o-nitroaniline)[12]
Reagents Concentrated Sulfuric Acid (H₂SO₄)[12]
Sodium Nitrite (NaNO₂)[12]
Potassium Iodide (KI)[12]
Molar Ratio (approx.) 2-Nitroaniline : NaNO₂ : KI1 : 1.1 : 1.7
Diazotization Temp. 0 °C to 10 °C (ideally 0-5 °C)[5][12]
Iodination Temp. Maintained below 40 °C, often kept cooler[5]
Reaction Time Varies; completion is noted by the cessation of N₂ gas evolution[10][12]
Reported Yield Can be quantitative under optimal conditions[12]

Detailed Experimental Protocol

This protocol is based on the Sandmeyer-type synthesis of this compound.

Materials:

  • 2-nitroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • 5% Sodium thiosulfate solution

  • Deionized water

  • Ice

Equipment:

  • Three-necked flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a flask, carefully add 60 g of concentrated sulfuric acid to 100 mL of water. Cool this solution in an ice-salt bath to 5 °C.

    • Slowly add 10 g of 2-nitroaniline to the cold acid solution with continuous stirring until it is fully dissolved. Maintain the temperature at or below 5 °C.[12]

    • Separately, prepare a solution of sodium nitrite by dissolving the appropriate molar equivalent in water.

    • Slowly add the sodium nitrite solution dropwise to the 2-nitroaniline solution.[12] The temperature must not be allowed to rise above 10 °C during this addition.[12] The resulting solution contains the o-nitrobenzenediazonium salt.

  • Preparation of the Iodide Solution:

    • In a separate large beaker or flask, dissolve 20 g of potassium iodide (KI) in approximately 20 mL of water.[5]

  • Iodination Reaction (Reverse Addition):

    • Place the potassium iodide solution in an ice bath to cool.

    • Slowly and carefully add the cold diazonium salt solution dropwise from the dropping funnel into the stirred potassium iodide solution.[5]

    • A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from foaming over. The temperature should be maintained below 40°C.[5]

  • Product Isolation and Purification:

    • Once the addition is complete and the evolution of nitrogen gas has ceased, warm the mixture gently on a water bath for a short period to ensure the reaction is complete.[12]

    • Cool the mixture in an ice bath. The crude this compound will precipitate as a solid.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a cold 5% sodium thiosulfate solution to remove any unreacted iodine.[5]

    • Wash the product with cold deionized water to remove any remaining salts.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Process Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Workup & Purification A Dissolve 2-Nitroaniline in cold H2SO4 B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise (T < 10 °C) B->C D o-Nitrobenzenediazonium Salt Solution Formed C->D F Add diazonium salt solution to KI solution dropwise D->F Use Immediately E Prepare aqueous KI solution E->F G N2 gas evolves F->G H Isolate crude product (Vacuum Filtration) G->H I Wash with Na2S2O3 and cold water H->I J Recrystallize from Ethanol I->J K Pure this compound J->K

Caption: A flowchart of the synthesis of this compound.

G Troubleshooting Guide for Low Yield Start Low Product Yield? Q_Temp Was temperature kept below 10°C during diazotization & addition? Start->Q_Temp R_Temp_No Problem: Diazonium salt decomposition. Solution: Use ice-salt bath, monitor T closely. Q_Temp->R_Temp_No No Q_Addition Was diazonium salt added to the KI solution (Reverse Addition)? Q_Temp->Q_Addition Yes R_Addition_No Problem: Uncontrolled reaction, foaming, side products. Solution: Always add diazonium salt to KI solution. Q_Addition->R_Addition_No No Q_Purification Was the final product a dark oil or sludge? Q_Addition->Q_Purification Yes R_Purification_Yes Problem: Impurities and residual iodine. Solution: Wash with Na2S2O3 and recrystallize. Q_Purification->R_Purification_Yes Yes End Review other parameters: - Reagent purity - Molar ratios - Reaction time Q_Purification->End No

References

Technical Support Center: Purification of Crude 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Iodo-2-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound, primarily synthesized via the diazotization of 2-nitroaniline (B44862) followed by reaction with potassium iodide, can include:

  • Colored by-products: These often result from the diazonium salt coupling with itself or other reactive species in the mixture, especially if the reaction temperature is not kept consistently low.[1][2] The crude product may appear as a molten brown mush or sludge due to these impurities.[1][2]

  • Unreacted starting materials: Residual 2-nitroaniline may be present.

  • Side products: Formation of phenolic compounds can occur if the diazonium ion reacts with water.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The two main purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. A preliminary wash of the crude solid with cold ethanol (B145695) can also be effective in removing some impurities.[1][2]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Appearance Light yellow to brown crystalline solid[3]
Melting Point 49-54 °C[1][3][4]
Boiling Point 288-289 °C[4]
Solubility in Water Insoluble[1][5]
Solubility in Organic Solvents Soluble in ethanol, acetone, and dichloromethane[5]

Troubleshooting Guides

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.

Issue: Oiling out instead of crystallization.

  • Possible Cause: The solute is melting in the hot solvent before it dissolves, or the solution is becoming supersaturated at a temperature above the melting point of the solute. This can also occur if the solvent is too nonpolar for the compound.

  • Recommended Solutions:

    • Add a small amount of a co-solvent to decrease the solubility of the compound.

    • Ensure the dissolution temperature is below the melting point of this compound (49-54 °C).

    • Allow the solution to cool more slowly to encourage crystal formation over oiling.

Issue: Poor recovery of purified product.

  • Possible Cause:

    • Too much solvent was used, leading to significant product loss in the mother liquor.

    • The solution was not cooled sufficiently to maximize crystallization.

    • The crystals were washed with a solvent in which they are significantly soluble.

  • Recommended Solutions:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After cooling to room temperature, place the flask in an ice bath to promote further crystallization.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Issue: The recrystallized product is still colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Recommended Solutions:

    • Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb the desired product, so use it sparingly.

    • Perform a second recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Issue: Poor separation of this compound from impurities.

  • Possible Cause:

    • The chosen eluent (mobile phase) has a polarity that is too high or too low, resulting in the compound and impurities moving at similar rates.

    • The column was not packed properly, leading to channeling.

    • The column was overloaded with the crude sample.

  • Recommended Solutions:

    • Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds like this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6][7] An ideal Rf value for the product on TLC for good column separation is around 0.25-0.35.[6]

    • Ensure the column is packed uniformly without any air bubbles.

    • Use an appropriate ratio of silica (B1680970) gel to crude product (typically 50:1 to 100:1 by weight for difficult separations).[6]

Issue: The product is eluting too slowly or not at all.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Recommended Solutions: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

Issue: Streaking of the compound on the column or TLC plate.

  • Possible Cause:

    • The compound is not fully soluble in the mobile phase.

    • The sample was loaded onto the column in a solvent that is too polar.

    • The compound is interacting too strongly with the acidic silica gel.

  • Recommended Solutions:

    • Ensure the compound is completely dissolved before loading it onto the column.

    • Load the sample in a solvent of low polarity.

    • Consider using a less acidic stationary phase, such as neutral alumina, or adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.[8]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization. Based on solubility data, ethanol or a mixed solvent system like ethanol-water is a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in the chosen solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system like ethanol-water, dissolve the crude product in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the this compound spot.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexane or the eluent). Carefully add the solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC Pure Pure this compound TLC->Pure MP Melting Point Pure->MP Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Slowly Start->Cooling OilingOut Oiling Out? Cooling->OilingOut CrystalsForm Crystals Form? Cooling->CrystalsForm OilingOut->Cooling No TroubleshootOiling Troubleshoot: - Add co-solvent - Slower cooling - Lower temperature OilingOut->TroubleshootOiling Yes LowRecovery Low Recovery? CrystalsForm->LowRecovery Yes TroubleshootNoCrystals Troubleshoot: - Scratch flask - Add seed crystal CrystalsForm->TroubleshootNoCrystals No PureProduct Pure Crystals Obtained LowRecovery->PureProduct No TroubleshootLowRecovery Troubleshoot: - Use less solvent - Cool thoroughly - Wash with cold solvent LowRecovery->TroubleshootLowRecovery Yes

References

Common side reactions in the synthesis of 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-iodo-2-nitrobenzene.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the synthesis of this compound via the diazotization of 2-nitroaniline (B44862), a common synthetic route.

Q1: My reaction mixture turned a dark brown or black color after the addition of sodium nitrite (B80452). What is the likely cause and how can I prevent it?

A1: A dark coloration is a common indicator of side reactions, primarily the formation of azo compounds and decomposition of the diazonium salt.[1]

  • Cause 1: Azo Coupling: The newly formed 2-nitrobenzenediazonium (B1203363) salt can react with unreacted 2-nitroaniline or other electron-rich aromatic species in the mixture to form colored azo dyes. This is more likely to occur if the reaction medium is not sufficiently acidic.

  • Cause 2: Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable. If the temperature of the reaction rises above the recommended 0-5 °C, the diazonium salt can decompose, leading to the formation of 2-nitrophenol (B165410) and other colored byproducts.[1][2]

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process using an ice-salt bath.

    • Sufficient Acidity: Ensure the reaction mixture is strongly acidic to fully protonate the starting amine and prevent it from acting as a coupling partner.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 2-nitroaniline to control the reaction rate and temperature.

Q2: The yield of my this compound is consistently low. What are the potential reasons and how can I improve it?

A2: Low yields can stem from several factors related to the stability of the diazonium intermediate and the efficiency of the subsequent iodination step.

  • Cause 1: Premature Decomposition of Diazonium Salt: As mentioned, if the temperature is not kept low, the diazonium salt will decompose before it can react with the iodide source, primarily forming 2-nitrophenol.

  • Cause 2: Incomplete Diazotization: Insufficient addition of sodium nitrite or inadequate acidity can lead to incomplete conversion of the starting 2-nitroaniline.

  • Cause 3: Side Reactions: The formation of azo compounds and other byproducts will consume the diazonium salt, reducing the yield of the desired product.[1][2]

  • Solutions:

    • Optimize Temperature: Ensure the temperature is consistently maintained at 0-5 °C.

    • Monitor Reagent Stoichiometry: Use a slight excess of sodium nitrite to ensure complete diazotization.

    • Control Addition Rate: Add the diazonium salt solution to the potassium iodide solution in portions to maintain control over the reaction.

Q3: My final product is a molten brown mush or an oily solid instead of a crystalline solid. How can I purify it?

A3: The presence of impurities, such as azo compounds and 2-nitrophenol, can lower the melting point of the product and give it an undesirable appearance.[1]

  • Purification Methods:

    • Recrystallization: Recrystallization from ethanol (B145695) is a common and effective method for purifying this compound. The impurities are often more soluble in cold ethanol than the desired product.

    • Washing: Washing the crude product with cold 95% ethanol during filtration can help remove some of the colored impurities.

    • Column Chromatography: For higher purity, column chromatography can be employed to separate the product from the various side products.

Data Presentation: Common Side Reactions

Side ProductChemical StructureConditions Favoring FormationConsequence
Azo Compounds Ar-N=N-Ar'Insufficient acidity, elevated temperature, high concentration of unreacted amineFormation of intensely colored impurities, reduction in yield of the desired product.
2-Nitrophenol C₆H₄(NO₂)OHElevated temperature (> 5-10 °C)Reduces the yield of this compound and complicates purification.
Di-iodinated Products C₆H₃I(NO₂)ILess common in this specific synthesis but can occur with highly activated substrates or excess iodinating agent.Leads to a mixture of products that can be difficult to separate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established laboratory procedures.

Materials:

  • 2-Nitroaniline

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Sulfite (B76179) (Na₂SO₃)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a suitable flask, add 100 g of 2-nitroaniline to 1000 mL of water. Carefully and slowly, add 600 g of concentrated sulfuric acid while stirring. The mixture should be cooled to maintain a low temperature during the addition.

  • Diazotization: Cool the resulting clear solution to 5 °C in an ice-salt bath. Slowly add a solution of the appropriate amount of sodium nitrite in water, ensuring the temperature does not exceed 10 °C. The addition should be done dropwise with vigorous stirring.

  • Iodination: In a separate beaker, prepare a solution of 200 g of potassium iodide in 200 mL of water. Add the cold diazonium salt solution in portions to the potassium iodide solution with stirring. Nitrogen gas will evolve.

  • Work-up: Once the nitrogen evolution has ceased, gently warm the mixture on a water bath. To remove any excess iodine, add a solution of sodium sulfite until the dark color of iodine disappears.

  • Isolation and Purification: Cool the mixture. The crude this compound will crystallize. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol to remove colored impurities. The product can be further purified by recrystallization from ethanol.

Visualizations

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Main Product & Side Products 2-Nitroaniline 2-Nitroaniline Diazonium_Salt 2-Nitrobenzenediazonium Sulfate 2-Nitroaniline->Diazonium_Salt Diazotization (0-5 °C) NaNO2_H2SO4 NaNO₂ / H₂SO₄ (aq) Main_Product This compound Diazonium_Salt->Main_Product + KI (Iodination) Side_Product_1 2-Nitrophenol Diazonium_Salt->Side_Product_1 + H₂O (High Temp.) Side_Product_2 Azo Compound Diazonium_Salt->Side_Product_2 + 2-Nitroaniline (Insufficient Acid)

Caption: Key reaction steps and potential side reactions.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Step1 Prepare 2-Nitroaniline Sulfate Solution Start->Step1 Step2 Cool to 0-5 °C Step1->Step2 Step3 Slowly Add NaNO₂ Solution (Diazotization) Step2->Step3 Step4 Add Diazonium Salt to KI Solution Step3->Step4 Step5 Warm and Treat with Na₂SO₃ Step4->Step5 Step6 Cool and Filter Crude Product Step5->Step6 Step7 Purify by Recrystallization Step6->Step7 End End Step7->End

Caption: Step-by-step synthesis and purification workflow.

References

Technical Support Center: Purification of 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 1-iodo-2-nitrobenzene reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Sandmeyer reaction?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 2-nitroaniline.

  • Byproducts from the diazotization step: Colored diazo resins and other polymeric materials can form, especially if the reaction temperature is not properly controlled.[1]

  • Side-reaction products: Di-iodinated species (e.g., 1,3-diiodo-2-nitrobenzene) and de-iodinated products (nitrobenzene) can be present.

  • Phenolic impurities: Formed from the reaction of the diazonium salt with water.

  • Inorganic salts: From the reagents used in the synthesis.[2]

Q2: What is the general appearance of crude versus pure this compound?

A2: Crude this compound is often a dark brown, viscous oil or a sludgy solid due to the presence of polymeric and colored impurities.[1] Pure this compound should be a light yellow to brown crystalline solid.[3]

Q3: Which purification techniques are most effective for this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile, the scale of the reaction, and the desired final purity.

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) can be used for more quantitative assessment of purity.[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective method for purifying solid this compound.

Issue 1: Oily product instead of crystals.

  • Possible Cause: The crude product is highly impure, or the chosen solvent is not ideal, leading to the product "oiling out."

  • Recommended Solution:

    • Attempt to purify the crude material first by a simple wash with a solvent in which the desired product has low solubility at room temperature, but the impurities are soluble. For instance, a wash with cold 95% ethanol (B145695) can help remove some impurities.[1]

    • If oiling out persists during recrystallization, try a different solvent or a mixed solvent system. A good starting point is ethanol, as it is effective for the analogous 1-iodo-4-nitrobenzene (B147127).[2]

Issue 2: Poor recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used, leading to significant loss of the product in the mother liquor.

    • The solution was not cooled sufficiently before filtration.

    • The product is significantly soluble in the cold recrystallization solvent.

  • Recommended Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the flask is cooled in an ice bath to maximize crystal formation before filtration.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Issue 3: The recrystallized product is still colored.

  • Possible Cause: Colored impurities have co-crystallized with the product.

  • Recommended Solution:

    • A second recrystallization may be necessary.

    • Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.

Column Chromatography

Column chromatography is useful for separating this compound from impurities with different polarities.

Issue 1: Poor separation of spots on TLC.

  • Possible Cause: The chosen eluent system does not provide adequate separation.

  • Recommended Solution:

    • Screen different solvent systems using TLC. A common starting point for non-polar to moderately polar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).

    • Vary the ratio of the solvents to achieve a good separation between the product spot and the impurity spots.

Issue 2: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the product down the silica (B1680970) gel column.

  • Recommended Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

Issue 3: The collected fractions are still impure.

  • Possible Cause:

    • The column was overloaded with the crude sample.

    • The fractions were collected in too large of a volume.

    • The separation was not optimal.

  • Recommended Solution:

    • Use an appropriate amount of crude material for the size of the column.

    • Collect smaller fractions to improve the resolution of the separation.

    • Re-run the column with a shallower solvent gradient.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (Adapted from 1-iodo-4-nitrobenzene)

This protocol is based on the purification of the similar compound 1-iodo-4-nitrobenzene and is expected to be effective for this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while swirling, adding more ethanol in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Quantitative Data (Expected):

ParameterBefore PurificationAfter Recrystallization
Appearance Dark brown sludge/solidLight yellow to brown crystals
Purity (by GC) Variable (e.g., 85-95%)>99.0%
Yield -Typically 70-90%

Note: This data is illustrative and the actual results may vary depending on the initial purity of the crude product.

Protocol 2: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed to move the desired compound down the column.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Nitroaniline diazotization Diazotization (NaNO2, H2SO4, <10°C) start->diazotization sandmeyer Sandmeyer Reaction (KI) diazotization->sandmeyer crude_product Crude this compound sandmeyer->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (e.g., Ethanol) purification_choice->recrystallization For solid crude column_chromatography Column Chromatography (Silica, Hexane/EtOAc) purification_choice->column_chromatography For complex mixtures pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product troubleshooting_logic start Impure Product is_solid Is the crude product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Use Column Chromatography is_solid->column No / Oily oiling_out Product 'oils out'? recrystallize->oiling_out poor_separation Poor separation on TLC? column->poor_separation change_solvent Change recrystallization solvent oiling_out->change_solvent Yes pure_product Pure Product oiling_out->pure_product No pre_wash Perform a pre-wash change_solvent->pre_wash optimize_eluent Optimize eluent system poor_separation->optimize_eluent Yes poor_separation->pure_product No optimize_eluent->column

References

Optimizing temperature conditions for 1-Iodo-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-iodo-2-nitrobenzene.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete diazotization.Ensure the reaction mixture for diazotization is maintained at or below 5°C. The temperature should not exceed 10°C during the addition of sodium nitrite (B80452).[1][2] Use a calibrated thermometer to monitor the internal temperature of the reaction.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times in an ice bath.[3][4][5] Add the diazonium salt solution to the potassium iodide solution in portions, allowing the foaming to subside between additions while keeping the diazonium salt solution in the ice bath.[3]
Loss of product during workup.Ensure complete precipitation of the product upon cooling. Wash the collected product with a minimal amount of cold solvent to avoid dissolving the product.
Formation of a Dark, Oily, or Sludgy Product Side reactions due to elevated temperatures.Strictly maintain the temperature below 10°C during the diazotization step.[4][5][6] Elevated temperatures can lead to the diazonium salt coupling with itself or reacting with water, forming colored impurities.[4][5][6]
Impure starting materials.Use pure o-nitroaniline as the starting material. Impurities can lead to the formation of side products.
Incomplete reaction.After the evolution of nitrogen gas ceases, gently warm the reaction mixture on a water bath to ensure the reaction goes to completion.[1][2]
Excessive Foaming Rapid evolution of nitrogen gas.Add the diazonium salt solution to the potassium iodide solution slowly and in portions to control the rate of nitrogen gas evolution.[3]
Product is Difficult to Filter Product is viscous or oily.This may be due to impurities. Ensure the product has fully crystallized by cooling the mixture thoroughly. Washing the crude product with 95% ethanol (B145695) during filtration may help remove some impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of o-nitroaniline?

A1: The optimal temperature for the diazotization of o-nitroaniline is between 0°C and 5°C. It is critical that the temperature does not rise above 10°C during the addition of sodium nitrite.[1][2] Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Q2: Why is it important to add the sodium nitrite solution slowly?

A2: Slow addition of the sodium nitrite solution is essential to control the exothermic diazotization reaction and maintain the temperature below 10°C.[3] This prevents the formation of unwanted byproducts and ensures the stability of the diazonium salt.

Q3: What is the purpose of adding urea (B33335) to the reaction mixture?

A3: Urea is added after the diazotization is complete to react with and quench any excess nitrous acid (formed from sodium nitrite and sulfuric acid). This prevents the excess nitrous acid from interfering with the subsequent reaction with potassium iodide.[3]

Q4: My final product is a brown, mushy solid instead of a crystalline powder. What went wrong?

A4: The formation of a non-crystalline product often indicates the presence of impurities. This can be caused by allowing the temperature of the diazotization reaction to rise too high, leading to side reactions.[4][5][6] To obtain a purer, crystalline product, it is crucial to maintain strict temperature control throughout the synthesis and consider recrystallization of the crude product from a suitable solvent like isopropyl alcohol.[3]

Q5: Can I use sodium iodide instead of potassium iodide?

A5: While both are sources of iodide ions, potassium iodide is explicitly mentioned in the established protocols.[1][2][3] Using sodium iodide may work, but the solubility and reactivity might differ, potentially affecting the reaction outcome. It is recommended to adhere to the specified reagents for reproducible results.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of iodo-nitrobenzenes via a Sandmeyer-type reaction.

Materials:

  • o-Nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Potassium Iodide

  • Iodine

  • Sodium Sulfite (B76179) solution

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution: In a beaker, add 1000 mL of water and carefully pour in 100 g of o-nitroaniline. While stirring, slowly add 600 g of concentrated sulfuric acid. The solution should become clear. Cool this solution to 5°C in an ice bath.[1]

  • Diazotization: Prepare a solution of sodium nitrite by dissolving the appropriate amount in water. Slowly add this sodium nitrite solution to the cooled amine salt solution. Throughout the addition, vigorously stir the mixture and ensure the temperature does not exceed 10°C.[1][3]

  • Preparation of the Iodide Solution: In a separate, large beaker, prepare a solution by dissolving 200 g of potassium iodide and 200 g of iodine in 200 mL of water.[1]

  • Sandmeyer-type Reaction: Slowly and in portions, add the cold diazonium salt solution to the iodide solution with constant stirring. Expect foaming due to the evolution of nitrogen gas.[3]

  • Reaction Completion and Work-up: Once the nitrogen evolution has ceased, warm the reaction mixture on a water bath for a short period.[1][2] While still warm, shake the mixture with a sodium sulfite solution to remove any unreacted iodine.

  • Isolation and Purification: Cool the mixture. The this compound will crystallize. Collect the solid product by suction filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as isopropyl alcohol.[3]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare o-Nitroaniline Sulfate Solution D Diazotization (Cool to 5°C, add NaNO2 soln. < 10°C) A->D B Prepare Sodium Nitrite Solution B->D C Prepare Potassium Iodide Solution E Iodination (Add diazonium salt to KI solution) C->E D->E F Warming on Water Bath E->F G Treatment with Sodium Sulfite F->G H Crystallization upon Cooling G->H I Suction Filtration H->I J Recrystallization (Optional) I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting low yield in Suzuki coupling with 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields encountered in the Suzuki-Miyaura coupling of 1-Iodo-2-nitrobenzene.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no yield in my Suzuki coupling reaction with this compound. What are the most common causes?

Low yields with this substrate, while frustrating, are often traceable to a few key areas. This compound is an electron-deficient aryl halide, which should make the initial oxidative addition step favorable.[1] However, the ortho-nitro group can introduce steric hindrance and potentially interfere with the catalyst.

The primary areas to investigate are:

  • Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is the most critical factor for success with sterically hindered substrates.[2][3]

  • Reaction Conditions: Temperature, reaction time, and the maintenance of a strictly inert atmosphere are crucial.[4]

  • Reagents: The quality and stability of the boronic acid and the choice of base are paramount.[4]

  • Side Reactions: Competing reactions like protodeboronation and homocoupling can consume starting materials and lower the yield of the desired product.[5][6]

Q2: My standard catalyst, Pd(PPh₃)₄, is ineffective. What catalyst and ligand system should I use for this compound?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often inefficient for sterically demanding couplings.[2] The ortho-nitro group on your substrate creates steric hindrance that impedes key steps in the catalytic cycle.

Solution: Employ Bulky, Electron-Rich Ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the reaction to proceed efficiently.[3]

  • Buchwald Ligands: Bulky, electron-rich biaryl phosphine (B1218219) ligands are excellent choices. Recommended options include SPhos, XPhos, and RuPhos, which have proven effective for coupling hindered substrates.[2][3]

  • N-Heterocyclic Carbene (NHC) Ligands: These are also highly effective and have shown success in couplings involving even tetra-ortho-substituted biaryls.[3][7]

  • Pre-formed Catalysts: Using well-defined pre-catalysts that incorporate these bulky ligands can also improve reaction consistency and activity.

Q3: How does the choice of base impact the reaction with this electron-deficient substrate?

The base is critical as it activates the organoboron reagent to facilitate the transmetalation step.[1] For sterically hindered or challenging substrates, the choice of base can significantly influence the reaction rate and final yield.[3]

Recommendations:

  • Moderately Strong Bases: Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices for these types of reactions.[3]

  • Stronger Bases: For particularly difficult couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be necessary.[3][7]

  • Aqueous Conditions: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[3]

Q4: I'm observing significant side products, such as homocoupling of my boronic acid. How can I minimize this?

Side reactions are a common cause of low yield. Identifying the primary side product can help diagnose the underlying issue.

  • Boronic Acid Homocoupling: This side reaction is frequently caused by the presence of oxygen in the reaction mixture.

    • Solution: Ensure your entire system is under a strict inert atmosphere (argon or nitrogen). This requires thorough degassing of all solvents and reagents before heating.[5] Using a direct Pd(0) source instead of a Pd(II) precursor can also help reduce homocoupling.[5]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water or alcohol), which replaces the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[4]

    • Solution: Use anhydrous solvents and ensure reagents are dry.[5] Alternatively, using more stable boronic esters, such as pinacol (B44631) esters, can prevent this side reaction.[4][5]

  • Dehalogenation: This occurs when the aryl iodide is reduced to nitrobenzene (B124822) instead of undergoing cross-coupling.

    • Solution: This can be promoted by certain solvents or bases. Experimenting with a different solvent system or a more non-coordinating base may resolve the issue.[5]

Q5: What are the optimal starting conditions (solvent, temperature) for this reaction?

While optimal conditions are substrate-dependent, a good starting point is essential.

  • Solvent: Aprotic polar solvents are generally effective. Common choices include:

    • Dioxane[7]

    • Toluene[8]

    • Tetrahydrofuran (THF), often with water (e.g., 4:1 THF/water)[8]

  • Temperature: Most Suzuki couplings require heating.

    • A typical starting temperature is between 80-110 °C.[4] If conversion is low, the temperature can be increased, but be mindful of potential substrate or product decomposition at very high temperatures.[8]

  • Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls, extending the reaction time or carefully increasing the temperature may be necessary.[5]

Data Presentation: Recommended Reaction Parameters

The table below summarizes recommended starting conditions for challenging Suzuki couplings, applicable to this compound. Optimization for your specific boronic acid partner will likely be required.

ParameterRecommended OptionsRationale & NotesCitations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) precursors that form the active Pd(0) species in situ with the ligand.[8][9]
Ligand Buchwald Ligands: XPhos, SPhos, RuPhosNHC Ligands: IPr, SImesCritical for sterically hindered substrates. These bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[2][3][7]
Base K₃PO₄, Cs₂CO₃, K-t-BuOKK₃PO₄ and Cs₂CO₃ are excellent general choices. K-t-BuOK is stronger and can be effective when others fail.[3][7]
Solvent Dioxane, Toluene, THF/H₂OChoice depends on substrate solubility and temperature requirements. Dioxane and Toluene are good for higher temperatures.[7][8]
Temperature 80 - 120 °CHigher temperatures are often needed to overcome the activation energy for sterically demanding substrates.[4][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling under Inert Atmosphere

This is a general guideline and may require optimization.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

    • In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%). Add them to the reaction flask.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (high-purity argon or nitrogen). Repeat this process at least three times to ensure all oxygen is removed.[4][10]

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. If a co-solvent like water is used, ensure it has also been degassed by sparging with inert gas.[4]

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath or heating mantle and stir vigorously at the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress periodically using TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[2][4]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired product.[10]

Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Low Yield with This compound cat_issue 1. Catalyst & Ligand Ineffective? start->cat_issue reagent_issue 2. Reagent or Condition Issue? start->reagent_issue side_reaction 3. Competing Side Reactions? start->side_reaction ligand_sol Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) cat_issue->ligand_sol catalyst_check Verify Catalyst Activity (Use fresh / trusted source) cat_issue->catalyst_check base_sol Screen Bases (K₃PO₄, Cs₂CO₃, K-t-BuOK) reagent_issue->base_sol solvent_temp_sol Optimize Solvent & Temperature (Dioxane or Toluene, 80-120°C) reagent_issue->solvent_temp_sol inert_sol Ensure Strict Inert Atmosphere (Degas solvents thoroughly) reagent_issue->inert_sol proto_sol Protodeboronation Observed? → Use Boronic Ester (Pinacol) → Use Anhydrous Solvent side_reaction->proto_sol homo_sol Homocoupling Observed? → Improve Degassing → Use Pd(0) Source side_reaction->homo_sol

References

Technical Support Center: Methodologies for 1-Iodo-2-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1-Iodo-2-nitrobenzene. Detailed experimental protocols, quantitative data summaries, and process visualizations are included to facilitate higher yields and purity of the final products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during common synthetic transformations of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Suzuki-Miyaura Coupling

Q1: I am observing significant formation of a homocoupled biaryl by-product from my boronic acid reagent in the Suzuki-Miyaura coupling with this compound. What is the cause and how can I prevent it?

A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling. This reaction is primarily caused by two factors: the presence of dissolved oxygen in the reaction mixture, which can oxidize the active Palladium(0) catalyst to Palladium(II) species that promote homocoupling, and the use of Pd(II) precatalysts that can directly react with the boronic acid before reduction to the active Pd(0) state.

Troubleshooting Strategies:

  • Rigorous Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use of Pd(0) Catalysts: Employing a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction step that can initiate homocoupling.

  • Appropriate Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired cross-coupling pathway, thereby minimizing the opportunity for side reactions.

Q2: My Suzuki-Miyaura coupling reaction is sluggish or gives low yields. How can I improve the reaction efficiency?

A2: Low reactivity in Suzuki-Miyaura coupling, especially with an electron-deficient substrate like this compound, can be due to several factors including the choice of catalyst, base, and solvent.

Optimization Parameters:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd/CPd(PPh₃)₄ is a reliable Pd(0) source. Heterogeneous catalysts like Pd/C can also be effective and offer easier removal.
Base K₂CO₃, K₃PO₄The choice of base is critical for the activation of the boronic acid. An appropriate base is necessary to facilitate the transmetalation step.
Solvent Toluene, Dioxane, DMF (often with water)A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.
Buchwald-Hartwig Amination

Q1: I am observing a significant amount of 2-nitroaniline (B44862) (dehalogenated product) in my Buchwald-Hartwig amination of this compound. How can I minimize this side reaction?

A1: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced instead of undergoing amination.[1] This can be influenced by the reaction temperature and the choice of catalyst and base.

Troubleshooting Strategies:

  • Lower Reaction Temperature: Reducing the reaction temperature can often suppress the rate of the dehalogenation side reaction relative to the desired amination.[1]

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Systems like Pd(OAc)₂ with bulky, electron-rich ligands such as X-Phos are often effective.

  • Base Selection: The strength and nature of the base (e.g., NaOtBu, K₃PO₄) can influence the reaction outcome. Empirical optimization for your specific substrate and amine is recommended.

Q2: The Buchwald-Hartwig amination of this compound with my amine is not proceeding to completion. What conditions should I try?

A2: Incomplete conversion can be due to an inefficient catalyst system, inappropriate base, or suboptimal reaction conditions. For challenging couplings, a systematic optimization of parameters is necessary.

Recommended Starting Conditions for Optimization:

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)These are common and effective precatalysts.
Ligand X-Phos, SPhos, or other biaryl phosphinesBulky, electron-rich ligands are generally preferred.
Base NaOtBu or K₃PO₄ (1.5 - 2.0 equivalents)The choice of base can be substrate-dependent.
Solvent Toluene or Dioxane (anhydrous)Anhydrous conditions are crucial for this reaction.
Temperature 80 - 110 °CMonitor for dehalogenation and adjust as needed.
Sonogashira Coupling

Q1: My Sonogashira coupling of this compound with a terminal alkyne is producing a significant amount of the alkyne homocoupling (Glaser coupling) by-product. How can I avoid this?

A1: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2]

Troubleshooting Strategies:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction under copper-free conditions.[2][3] Several palladium catalysts and conditions have been developed for this purpose.

  • Control of Reaction Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote Glaser coupling.

  • Amine Base: The choice of amine base (e.g., triethylamine (B128534), diisopropylamine) can also influence the extent of homocoupling.

Q2: What are the recommended conditions for a high-yield, copper-free Sonogashira coupling of this compound?

A2: Copper-free Sonogashira couplings have become increasingly popular to avoid the issue of alkyne homocoupling. The key is the selection of an appropriate palladium catalyst and base.

Optimized Copper-Free Sonogashira Protocol Parameters:

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligandThese are effective catalysts for copper-free protocols.
Base A strong amine base like triethylamine or piperidineThe base is required to deprotonate the terminal alkyne.
Solvent THF, DMF, or TolueneThe choice of solvent can influence reaction rates and yields.
Temperature Room temperature to 80 °CMilder conditions are often possible in copper-free systems.
Ullmann Condensation

Q1: In the Ullmann condensation of this compound, I am getting a mixture of the desired unsymmetrical biaryl ether and the symmetrical homocoupled by-product. How can I improve the selectivity?

A1: The formation of symmetrical biaryls is an inherent challenge in Ullmann reactions, which traditionally involve the coupling of two aryl halides.[4] For the synthesis of unsymmetrical products, modern catalytic systems and careful control of reaction conditions are essential.

Troubleshooting Strategies:

  • Use of Ligands: The addition of ligands, such as phenanthroline or diamines, to the copper catalyst can improve the selectivity for the desired cross-coupling product.

  • Catalyst Choice: Using soluble copper salts (e.g., CuI, Cu(OTf)₂) with appropriate ligands is often more effective than using copper powder.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can favor the formation of the unsymmetrical product.

Q2: My Ullmann reaction requires very high temperatures and gives low yields. Are there milder and more efficient conditions?

A2: Traditional Ullmann reactions often require harsh conditions.[5] However, significant progress has been made in developing milder and more efficient protocols.

Modern Ullmann Coupling Conditions:

ParameterRecommended ConditionsNotes
Copper Source CuI, Cu₂O, or other Cu(I) saltsCu(I) species are generally considered the active catalysts.
Ligand Picolinic acid, 1,10-phenanthroline, or N,N-dimethylglycineLigands can accelerate the reaction and allow for lower temperatures.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄An appropriate base is required.
Solvent DMF, DMSO, or NMPHigh-boiling polar aprotic solvents are commonly used.
Temperature 100 - 150 °CModern systems often allow for significantly lower temperatures than traditional protocols.
Nucleophilic Aromatic Substitution (SNAr)

Q1: I am trying to perform a nucleophilic aromatic substitution on this compound, but the reaction is not proceeding. What could be the issue?

A1: For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be activated by a strong electron-withdrawing group positioned ortho or para to the leaving group. In this compound, the nitro group is in the ortho position to the iodine, which is favorable for activating the ring towards nucleophilic attack. If the reaction is not proceeding, other factors may be at play.

Troubleshooting Checklist:

  • Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are typically used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

  • Temperature: Heating is often required to overcome the activation energy of the reaction.

  • Leaving Group: While iodine is a good leaving group, the rate-determining step is often the initial nucleophilic attack.

Q2: How can I ensure the regioselectivity of the SNAr reaction with a di-substituted nitroaromatic compound?

A2: The regioselectivity of SNAr reactions is primarily governed by the position of the electron-withdrawing groups relative to the leaving group. The electron-withdrawing group must be in the ortho or para position to effectively stabilize the negative charge of the Meisenheimer complex through resonance. A meta-position offers no such resonance stabilization. For this compound, the nitro group activates the C-1 position for nucleophilic attack.

Reduction of the Nitro Group

Q1: I want to selectively reduce the nitro group of this compound to an amine without reducing the iodo-substituent. What reagents should I use?

A1: The chemoselective reduction of a nitro group in the presence of a halogen is a common challenge. Catalytic hydrogenation with catalysts like Pd/C can sometimes lead to dehalogenation. Several methods are available for this selective transformation.

Recommended Reagents for Chemoselective Nitro Reduction:

ReagentConditionsAdvantages
Iron powder in acidic medium (e.g., acetic acid or NH₄Cl) Mild heatingInexpensive, mild, and often highly selective.
Tin(II) chloride (SnCl₂) Acidic conditions (e.g., HCl)A classic and reliable method for selective nitro group reduction.
Sodium dithionite (B78146) (Na₂S₂O₄) Aqueous or biphasic systemsMild and effective for many substrates.
Catalytic Transfer Hydrogenation e.g., HCOOH, HCOONH₄ with a catalystCan offer high selectivity under mild conditions.

Q2: My reduction of this compound is giving a complex mixture of products. How can I improve the selectivity for 2-iodoaniline?

A2: The formation of by-products such as dehalogenated anilines, azoxy, azo, and hydrazo compounds can occur if the reaction conditions are not well-controlled.

Strategies for Improving Selectivity:

  • Reagent Choice: As outlined in the table above, certain reagents are known for their high chemoselectivity.

  • Temperature Control: Over-reduction and side reactions can often be minimized by maintaining a lower reaction temperature.

  • Stoichiometry of Reducing Agent: Using the correct stoichiometric amount of the reducing agent is crucial to avoid over-reduction.

  • pH Control: The pH of the reaction medium can significantly influence the product distribution, especially in metal-acid reductions.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize the formation of homocoupled by-products.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe under a positive pressure of inert gas.

  • Add the Pd(PPh₃)₄ catalyst under a stream of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Chemoselective Reduction of this compound to 2-Iodoaniline

This protocol utilizes iron powder for a cost-effective and selective reduction.

Materials:

  • This compound (1.0 equiv)

  • Iron powder (3.0 equiv)

  • Ammonium (B1175870) chloride (NH₄Cl) (4.0 equiv)

  • Ethanol/Water (4:1 v/v)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound and ammonium chloride in the ethanol/water solvent mixture.

  • Add the iron powder to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and filter the hot mixture through a pad of Celite to remove the iron salts.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 2-iodoaniline.

  • The product can be further purified by column chromatography if necessary.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' This compound This compound This compound->Oxidative_Addition Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Combine_Reagents Combine this compound, Amine, Base, and Ligand Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Palladium Precatalyst Add_Solvent->Add_Catalyst Heat_Stir Heat and Stir (e.g., 80-110 °C) Add_Catalyst->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

SNAr_Mechanism Start This compound + Nucleophile (Nu-) Step1 Step 1: Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Step 2: Elimination of Leaving Group Intermediate->Step2 Product Substituted Nitrobenzene Product + I- Step2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Recrystallization solvent for purifying 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the purification of 1-Iodo-2-nitrobenzene by recrystallization. Below, you will find troubleshooting advice, experimental protocols, and solvent selection data to assist in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best recrystallization solvent for this compound?

Q2: My compound "oiled out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This is a common issue for compounds with low melting points like this compound (m.p. 49-54°C). Here’s how to troubleshoot this problem:

  • Increase the solvent volume: Add more of the primary solvent to the hot solution to ensure the compound remains dissolved above its melting point.

  • Lower the boiling point of the solvent system: If using a mixed solvent system like ethanol-water, adding more of the lower-boiling solvent (ethanol) can help.

  • Slow down the cooling process: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a different solvent: A solvent with a lower boiling point may prevent the compound from melting before it crystallizes.

Q3: I have a low recovery of my purified this compound. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Washing the crystals with warm solvent: Always use ice-cold solvent to wash the crystals to minimize redissolving the product.

  • Premature crystallization: If the solution cools and crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

Q4: The purified crystals are still colored. How can I remove colored impurities?

A4: If your final product is yellow or brown, it may contain colored impurities. To address this:

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.

  • Perform a second recrystallization: A second purification step can help to remove residual impurities.

Q5: No crystals are forming, even after the solution has cooled. What can I do?

A5: If crystallization does not occur spontaneously, you can try to induce it:

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The small scratches provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: Ensure the solution is thoroughly chilled in an ice bath.

Solvent Selection for Recrystallization

Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Since quantitative solubility data for this compound is not widely published, the following table provides qualitative solubility information and suitability for common laboratory solvents based on the properties of similar aromatic compounds.

SolventBoiling Point (°C)Expected Solubility of this compoundSuitability as a Recrystallization Solvent
Ethanol (B145695) 78Soluble when hot, sparingly soluble when cold.Good . A common and effective choice.
Methanol 65Likely soluble when hot, sparingly soluble when cold.Good . Lower boiling point may help prevent oiling out.
Isopropanol (B130326) 82Likely soluble when hot, sparingly soluble when cold.Good . Similar to ethanol.
Acetone 56Likely very soluble.May be too good a solvent, but useful in a mixed solvent system with water.
Ethyl Acetate 77Likely soluble.May require a co-solvent like hexane (B92381) to reduce solubility when cold.
Hexane 69Likely sparingly soluble, even when hot.Poor as a single solvent, but could be used as an anti-solvent with a more polar solvent.
Water 100Insoluble.[1]Unsuitable as a primary solvent, but can be used as an anti-solvent in a mixed system.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol outlines the steps for purifying this compound using a single solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate, adding more ethanol in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point of the purified product (literature m.p. 49-54°C).

Protocol 2: Mixed Solvent Recrystallization using Ethanol-Water

This protocol is useful if a single solvent is too effective, leading to low recovery.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals and determine their melting point.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Start with Cooled Solution crystals_formed Crystals Formed? start->crystals_formed oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals crystals_formed->no_crystals No impure_crystals Crystals are Impure/Colored? crystals_formed->impure_crystals Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->induce_crystallization oiling_out->crystals_formed No handle_oiling Handle Oiling Out: - Reheat and add more solvent - Cool slower - Change solvent oiling_out->handle_oiling Yes low_yield Low Yield? impure_crystals->low_yield No purify_further Further Purification: - Redo recrystallization - Use activated charcoal impure_crystals->purify_further Yes end_success Pure Crystals Obtained low_yield->end_success No optimize_yield Optimize Yield: - Use minimum hot solvent - Cool slowly - Wash with ice-cold solvent low_yield->optimize_yield Yes end_failure Re-evaluate Solvent/Procedure induce_crystallization->crystals_formed handle_oiling->end_failure purify_further->end_success optimize_yield->end_success

References

Technical Support Center: Catalyst Selection for Optimizing Reactions with 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to directly address specific issues encountered during experiments involving 1-Iodo-2-nitrobenzene.

General Troubleshooting Workflow

Before diving into specific reaction issues, a systematic approach to troubleshooting can often resolve problems quickly. The following workflow outlines a general diagnostic process for common cross-coupling reactions.

G start Reaction Failed (Low Yield / No Product) check_reagents 1. Verify Reagent Quality - Purity of this compound? - Purity of coupling partner? - Fresh/active base? start->check_reagents check_catalyst 2. Inspect Catalyst System - Catalyst/ligand appropriate? - Catalyst deactivated? (e.g., Pd black) - Correct catalyst loading? check_reagents->check_catalyst Reagents OK optimize Systematically Optimize - Screen catalysts/ligands - Screen bases/solvents - Vary temperature check_reagents->optimize Issue Found check_conditions 3. Review Reaction Conditions - Anhydrous/anaerobic? - Correct solvent & temperature? - Sufficient reaction time? check_catalyst->check_conditions Catalyst OK check_catalyst->optimize Issue Found side_reactions 4. Analyze for Side Reactions - Homocoupling? - Protodeboronation (Suzuki)? - Starting material degradation? check_conditions->side_reactions Conditions OK check_conditions->optimize Issue Found side_reactions->optimize Problem Identified success Successful Reaction optimize->success

Caption: General troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and a boronic acid or ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts for Suzuki coupling with this compound? A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a phosphine (B1218219) ligand, and pre-formed palladium complexes with bulky, electron-rich phosphine ligands like SPhos or XPhos are commonly used.[1] PdCl₂(dppf) is another effective catalyst.[1]

Q2: Why is the choice of base important? A2: The base is crucial for activating the boronic acid partner. The choice of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1] The base strength and solubility can influence the reaction's success.

Q3: Does the reaction need to be run under inert conditions? A3: Yes, it is highly recommended. While some modern catalyst systems show air stability, oxygen can lead to the oxidative degradation of phosphine ligands and the homocoupling of the boronic acid, which reduces the yield of the desired product.[2] Degassing solvents and maintaining an inert atmosphere (Nitrogen or Argon) is standard practice.

Troubleshooting Guide

Q: My Suzuki reaction has a very low yield or is not working at all. What should I check first? A:

  • Catalyst Activity: Ensure your palladium catalyst is active. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[3] Consider using a more robust pre-catalyst like a Buchwald G3 or G4 palladacycle.

  • Base and Water Content: If using an anhydrous base like K₃PO₄ in an anhydrous solvent, the reaction may be sluggish. A small amount of water is often necessary to facilitate the catalytic cycle.[3] Conversely, too much water can lead to unwanted hydrolysis of the starting materials.

  • Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade upon storage, leading to lower reactivity.

  • Steric Hindrance: The ortho-nitro group on this compound can sterically hinder the reaction. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) can help overcome this by promoting the rate-limiting oxidative addition step.[3]

Q: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this? A: Homocoupling is often caused by the presence of oxygen.[2] Ensure your reaction setup is strictly anaerobic. Thoroughly degas your solvents (including water if used as a co-solvent) by sparging with an inert gas or by using freeze-pump-thaw cycles. Reducing the catalyst loading or changing the palladium source can sometimes mitigate this side reaction.

Catalyst and Condition Selection
Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Iodo-2,3,4-trimethoxybenzenePhenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/EtOH/H₂O8092[1]
1-Iodo-2,3,4-trimethoxybenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane10095[1]
1-Iodo-2,3,4-trimethoxybenzene4-Formylphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄DMF9088[1]
Iodobenzene (B50100)Phenylboronic acidPd-SAs/3DOM-CeO₂-K₂CO₃Ethanol (B145695)/H₂O60>99[4]
Nitrobenzene (via domino reduction)IodobenzeneNi/Pd bimetallic--DMSO₂12090[5]
Detailed Experimental Protocol: Suzuki Coupling

This protocol is a general guideline based on typical conditions.[1]

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%). Add the catalyst to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1:1 mixture of Toluene/Ethanol/H₂O) via syringe.

  • Reaction: Lower the flask into an oil bath preheated to 80 °C. Stir the reaction mixture vigorously for the required time (typically 8-16 hours), monitoring progress by TLC or GC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Heck Coupling

The Heck (or Mizoroki-Heck) reaction couples this compound with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst for a Heck reaction? A1: Palladium(II) acetate (Pd(OAc)₂) is a very common and cost-effective catalyst precursor.[7] Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium chloride (PdCl₂).[6] Often, these are used in combination with phosphine ligands.

Q2: Why is a base necessary in the Heck reaction? A2: A base is required to neutralize the hydrogen halide (HI) that is formed during the catalytic cycle, which regenerates the active Pd(0) catalyst.[8] Common bases include organic amines like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[6]

Q3: Can the Heck reaction be performed without a phosphine ligand? A3: Yes, "ligand-free" Heck reactions are possible, particularly with highly reactive aryl iodides. In these cases, the solvent or other species in the mixture can act as weak ligands. However, phosphine ligands are often added to stabilize the palladium catalyst, prevent decomposition to palladium black, and improve reaction efficiency.[9][10]

Troubleshooting Guide

Q: My Heck reaction is sluggish and gives low yields. How can I improve it? A:

  • Optimize the Base: The choice of base is critical. If an organic base like triethylamine is not effective, try an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). A combination of both organic and inorganic bases can sometimes enhance the reaction rate.[10]

  • Solvent Choice: Polar aprotic solvents like DMF or NMP are commonly used and often give good results.[7][10] Changing the solvent can have a significant effect on yield.

  • Temperature: Heck reactions often require elevated temperatures (80-140 °C).[6] If the reaction is slow, cautiously increasing the temperature may improve the rate, but be aware that higher temperatures can also lead to catalyst decomposition.

  • Catalyst Precursor: Pd(OAc)₂ is often more efficient than Pd(PPh₃)₄ as it can form the active Pd(0) species more readily in the reaction mixture.[8]

Q: My catalyst appears to be decomposing (forming a black precipitate). What can I do? A: This is likely the formation of palladium black, which indicates the active catalyst is crashing out of solution.

  • Add a Ligand: If you are running the reaction ligand-free, adding a stabilizing phosphine ligand (like PPh₃) can prevent this.

  • Use a Heterogeneous Catalyst: Supported palladium catalysts (e.g., Pd on carbon or alumina) can be more robust. Although leaching of palladium species into the solution often occurs, the support can help redeposit the palladium, allowing for easier recycling.[10][11]

  • Lower the Temperature: Excessively high temperatures can accelerate catalyst decomposition.

Catalyst and Condition Selection
Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
IodobenzeneMethyl acrylate (B77674)Pd/Al₂O₃-Fe₂O₃ (1)Et₃NDMF14099[11]
IodobenzeneMethyl acrylatePd(OAc)₂ (2)K₂CO₃DMF5098[7]
IodobenzeneStyrenePdCl₂KOAcMethanol120-[6]
Iodobenzenen-Butyl acrylatePd/Phosphine-Imidazolium SaltCs₂CO₃Dioxane12097[9]
Detailed Experimental Protocol: Heck Coupling

This protocol is a general guideline based on typical conditions.[7][10]

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%). If a ligand is used, add it at this stage (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add 5 mL of degassed anhydrous DMF via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 25 mL of water and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to yield the substituted alkene.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[12][13]

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkyne_complex red_elim Reductive Elimination pd_alkyne_complex->red_elim red_elim->pd0 product R¹-C≡C-R² red_elim->product cu_halide CuX cu_acetylide Cu-C≡C-R² cu_halide->cu_acetylide alkyne H-C≡C-R² alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetal Transfers Acetylide aryl_halide R¹-X (this compound) aryl_halide->ox_add

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) salt in the Sonogashira reaction? A1: The copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This process is generally faster than the direct reaction of the alkyne with the palladium center, allowing the reaction to proceed under milder conditions.[13]

Q2: I am seeing a lot of alkyne homocoupling (Glaser coupling). What causes this and how can I stop it? A2: Glaser homocoupling is the primary side reaction and is promoted by oxygen in the presence of the copper co-catalyst.[14][15] To minimize it, the reaction must be performed under strictly anaerobic (oxygen-free) conditions.[16] You can also try reducing the amount of CuI or switching to a "copper-free" Sonogashira protocol.[14][17]

Q3: Can I run a Sonogashira reaction without copper? A3: Yes, copper-free Sonogashira couplings are well-established.[13] These reactions typically require a stronger base or different reaction conditions to facilitate the formation of the palladium acetylide intermediate directly, but they completely avoid the issue of Glaser homocoupling.[15][17]

Troubleshooting Guide

Q: My reaction mixture turned black and the reaction stopped. What happened? A: A black precipitate is palladium black, indicating your Pd(0) catalyst has decomposed and is no longer active.[15] This is often caused by the presence of oxygen, impurities in the reagents, or running the reaction at too high a temperature. Ensure all components are pure and the system is rigorously degassed and maintained under an inert atmosphere.

Q: The reaction is not working at all. What are the most critical things to check? A:

  • Anaerobic Conditions: This is the most critical parameter. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of nitrogen or argon. Oxygen kills the reaction.[15][16]

  • Catalyst Quality: Check that your palladium catalyst and copper(I) iodide are fresh and active. Pd(0) complexes can be air-sensitive, and CuI can oxidize over time.[16]

  • Base: An amine base (like Et₃N or DIPA) is required to deprotonate the alkyne.[18] Ensure the base is dry and added in sufficient excess.

Catalyst and Condition Selection
Aryl HalideAlkyneCatalyst (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (0.01-2)-DabcoDMF100Excellent[17]
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuIN-butylamineTHF65-[12]
IodobenzenePhenylacetylenePd-SAs/3DOM-CeO₂CuIEt₃NToluene8098[4]
o-IodoanilinesTerminal AlkynesCu(I) complex-K₂CO₃DMSO110Good[18]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline for a standard copper-co-catalyzed reaction.[12]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.015 mmol, 1.5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.).

  • Solvent and Base: Add degassed anhydrous solvent (e.g., 5 mL of THF) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 65 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nitro Group Reduction

A common subsequent reaction for the products of coupling with this compound is the reduction of the nitro group to an amine, yielding a 2-iodoaniline (B362364) derivative.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for reducing an aromatic nitro group? A1: The most common methods are catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas, or using metal reductants in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in HCl.[19] Sodium hydrosulfite is also an effective reducing agent.[19]

Q2: Can I selectively reduce the nitro group without affecting the iodine atom? A2: Yes. While catalytic hydrogenation with palladium can sometimes lead to dehalogenation (loss of iodine), conditions can often be optimized to prevent this. Using reagents like iron powder in acidic conditions or SnCl₂ is generally very selective for the nitro group and will not affect the carbon-iodine bond.[19]

Troubleshooting Guide

Q: My catalytic hydrogenation is removing the iodine atom (dehalogenation). How can I prevent this? A: Dehalogenation is a known side reaction. To minimize it:

  • Lower Hydrogen Pressure: Use a lower pressure of H₂ (e.g., atmospheric pressure using a balloon).

  • Add an Inhibitor: Sometimes, adding a small amount of a catalyst poison like quinoline (B57606) or sulfur can selectively inhibit the dehalogenation reaction without stopping the nitro reduction.

  • Change Catalyst: A different catalyst, such as Platinum(IV) oxide (PtO₂), may be less prone to causing dehalogenation.[19]

  • Switch Methods: If dehalogenation persists, switch to a chemical reductant like iron, zinc, or SnCl₂, which are highly selective for the nitro group.

Q: My reduction with Fe/NH₄Cl is incomplete. What can I do? A: Ensure the iron powder is activated and has a high surface area. Using "iron filings" instead of fine powder can result in slow or incomplete reactions. The reaction is often run at reflux temperatures; ensure the temperature is high enough and the reaction time is sufficient. Adding a co-solvent like ethanol or THF can improve the solubility of the organic substrate.

Reagent and Condition Selection
SubstrateReagent/CatalystSolventConditionsProductReference
Aromatic Nitro CompoundPd/C, H₂EthanolRT, 1-4 atm H₂Aniline[19]
Aromatic Nitro CompoundFe powder, HCl/AcOHWater/EthanolRefluxAniline[19]
Aromatic Nitro CompoundSnCl₂·2H₂OEthanolRefluxAniline[19]
NitrobenzeneNiFe hydrogenase/Carbon, H₂BufferRT, 1 atm H₂Aniline[20]
1-Iodo-4-nitrobenzeneRu-Sn/Al₂O₃, H₂--4-Iodoaniline[21]
Detailed Experimental Protocol: Reduction with Iron

This protocol is a robust and selective method for nitro group reduction.[19]

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add the 1-iodo-2-nitrophenyl derivative (1.0 mmol, 1.0 equiv.), ethanol (10 mL), and water (2 mL).

  • Reagent Addition: Add iron powder (5.0 mmol, 5.0 equiv.) and ammonium (B1175870) chloride (NH₄Cl, 5.0 mmol, 5.0 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it hot through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol or ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine. The product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

References

Validation & Comparative

A Guide to Purity Confirmation of 1-Iodo-2-nitrobenzene via 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of the ¹H NMR spectrum of 1-Iodo-2-nitrobenzene with those of its potential impurities, offering a robust method for purity confirmation. Detailed experimental protocols and data interpretation are included to facilitate accurate analysis.

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol is essential for reproducible results. The following outlines the steps for acquiring a ¹H NMR spectrum of this compound for purity assessment.

Materials and Equipment:

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Analysis: Integrate the signals and analyze the chemical shifts, coupling patterns, and coupling constants.

Purity Analysis Workflow

The following diagram illustrates the workflow for the purity analysis of this compound using ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Purity Confirmation prep1 Weigh Sample prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Calibrate proc1->proc2 proc3 Integrate and Analyze proc2->proc3 confirm1 Compare with Reference Data proc3->confirm1 confirm2 Identify Impurity Signals confirm1->confirm2 confirm3 Determine Purity confirm2->confirm3

Caption: Workflow for 1H NMR Purity Analysis of this compound.

Data Interpretation: this compound

The ¹H NMR spectrum of pure this compound in CDCl₃ is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group and the iodine atom.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6~8.04ddJ = 7.8, 1.5
H-3~7.85ddJ = 7.9, 1.8
H-4~7.49tdJ = 7.9, 1.5
H-5~7.28tdJ = 7.8, 1.8

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The proton numbering starts from the carbon bearing the iodo group as C1.

Comparison with Potential Impurities

The presence of impurities can be detected by comparing the acquired spectrum with the known spectra of potential byproducts or unreacted starting materials. Common impurities in the synthesis of this compound include its isomers (1-Iodo-3-nitrobenzene and 1-Iodo-4-nitrobenzene) and the starting material, 2-nitroaniline (B44862).

Table 2: Comparison of ¹H NMR Data for this compound and Potential Impurities in CDCl₃

CompoundKey Diagnostic Signals (δ, ppm) and Multiplicities
This compound ~8.04 (dd), ~7.85 (dd), ~7.49 (td), ~7.28 (td)
1-Iodo-3-nitrobenzeneSignals in the range of ~8.2-7.4 ppm with different splitting patterns.
1-Iodo-4-nitrobenzeneTwo doublets around ~7.95 and ~7.92 ppm.[1]
2-NitroanilineA broad singlet for the -NH₂ protons (around 6.1 ppm) and aromatic signals between 6.6 and 8.1 ppm.[2][3]

The distinct patterns of the isomers and the presence of the broad amino group signal for 2-nitroaniline allow for their clear identification and quantification relative to the main product.[2][3]

Conclusion

¹H NMR spectroscopy is a powerful and efficient technique for the purity assessment of this compound. By following a standardized experimental protocol and carefully comparing the resulting spectrum with reference data for the pure compound and potential impurities, researchers can confidently determine the purity of their samples. This ensures the quality and reliability of subsequent synthetic steps in the development of new chemical entities.

References

A Comparative Analysis of the Reactivity of 1-Iodo-2-nitrobenzene and 1-Bromo-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Iodo-2-nitrobenzene and 1-Bromo-2-nitrobenzene, two key substrates in organic synthesis. The focus of this analysis is their performance in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for the synthesis of a wide array of functionalized aromatic compounds. This comparison is supported by experimental data and detailed methodologies to assist researchers in substrate selection and reaction optimization.

Executive Summary

In the context of nucleophilic aromatic substitution, 1-Bromo-2-nitrobenzene is demonstrably more reactive than this compound . This counterintuitive trend, where the reactivity is inversely proportional to the leaving group's ability in SN1 and SN2 reactions, is a hallmark of the SNAr mechanism. The primary determinant of reactivity in this context is the electronegativity of the halogen, which influences the stability of the rate-determining intermediate.

Theoretical Framework: The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro group ortho to the halogen is crucial for activating the aromatic ring towards nucleophilic attack.

The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The electronegativity of the halogen plays a pivotal role in this step. A more electronegative halogen (like bromine) exerts a stronger inductive electron-withdrawing effect, which polarizes the carbon-halogen bond, making the ipso-carbon more electrophilic and stabilizing the negatively charged Meisenheimer complex. The breaking of the carbon-halogen bond occurs in the second, faster step and therefore does not influence the overall reaction rate. This leads to the established reactivity order for halogens in SNAr reactions: F > Cl ≈ Br > I.

SNAr_Mechanism sub 1-Halo-2-nitrobenzene mc Meisenheimer Complex (Rate-determining step) sub->mc + Nu⁻ nuc Nucleophile (Nu⁻) prod Product mc->prod - X⁻ (fast) lg Leaving Group (X⁻)

Caption: The SNAr reaction mechanism.

Quantitative Reactivity Data

SubstrateTemperature (°C)Rate Constant (k) [L mol⁻¹ min⁻¹]Relative Rate (Bromo/Iodo)
1-Bromo-2,4-dinitrobenzene0.10.274849.1
1-Iodo-2,4-dinitrobenzene0.10.0056
1-Bromo-2,4-dinitrobenzene25.01.5884.4
1-Iodo-2,4-dinitrobenzene25.00.360

Data adapted from Reinheimer, J. D., & Toppins, R. T. (1960). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine (B6355638).[1]

The data clearly indicates that the bromo-substituted compound is significantly more reactive than the iodo-substituted analog under identical conditions.

Experimental Protocols

The following is a generalized protocol for a comparative kinetic study of the reaction of this compound and 1-Bromo-2-nitrobenzene with a nucleophile, such as piperidine, using conductometric analysis.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1-Bromo-2-nitrobenzene with piperidine in an ethanol (B145695) solution.

Materials:

  • This compound

  • 1-Bromo-2-nitrobenzene

  • Piperidine

  • Anhydrous Ethanol

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

  • Reaction vessel (e.g., a three-necked flask with a condenser)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound, 1-Bromo-2-nitrobenzene, and piperidine in anhydrous ethanol to known concentrations (e.g., 0.01 M).

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25.0 °C) in a thermostated water bath.

    • In the reaction vessel, add a specific volume of the respective halonitrobenzene stock solution and dilute with ethanol to a known volume.

    • Immerse the conductivity probe into the solution and allow the reading to stabilize.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a predetermined volume of the piperidine stock solution to the reaction vessel with vigorous stirring. The concentration of piperidine should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the reaction is complete (i.e., the conductivity reading becomes stable).

  • Data Analysis:

    • The second-order rate constant (k) can be determined from the change in conductivity over time. For a second-order reaction under pseudo-first-order conditions, a plot of 1/(Ct) versus time will yield a straight line, where Ct is the concentration of the limiting reactant at time t. The slope of this line is equal to the pseudo-first-order rate constant (k').

    • The second-order rate constant is then calculated by dividing k' by the concentration of the excess reactant (piperidine).

    • Repeat the experiment for both this compound and 1-Bromo-2-nitrobenzene under identical conditions to ensure a valid comparison.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Substrates, Nucleophile) setup Equilibrate Reactants & Setup Reaction Vessel prep_sol->setup initiate Initiate Reaction (Add Nucleophile) setup->initiate monitor Monitor Reaction Progress (e.g., Conductivity) initiate->monitor plot Plot Kinetic Data monitor->plot calc Calculate Rate Constants plot->calc compare Compare Reactivities calc->compare

Caption: A generalized workflow for the comparative kinetic study.

Conclusion

For synthetic applications requiring nucleophilic aromatic substitution on a 2-halonitrobenzene scaffold, 1-Bromo-2-nitrobenzene is the more reactive and, therefore, often the preferred substrate over this compound. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. The choice of substrate should, however, also consider other factors such as cost, availability, and the specific requirements of the synthetic route. This guide provides the foundational understanding and a methodological framework for researchers to make informed decisions in their experimental design.

References

Characterization of 1-Iodo-2-nitrobenzene: A Comparative Guide to GC-MS and HPLC Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the characterization of 1-Iodo-2-nitrobenzene. Detailed experimental protocols, performance comparisons, and supporting data are presented to assist in selecting the optimal analytical method for your research needs.

Introduction to Analytical Approaches

The characterization of this compound, a key intermediate in organic synthesis, necessitates robust analytical methods to ensure purity, identify impurities, and quantify the analyte in various matrices. Both GC-MS and HPLC are powerful chromatographic techniques widely employed for the analysis of nitroaromatic compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides detailed structural information through mass spectrometry, aiding in definitive compound identification.[2]

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[2] It offers a variety of stationary and mobile phases, allowing for tailored separation strategies.

The choice between GC-MS and HPLC depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the specific analytical requirements such as sensitivity and speed.

Comparative Performance Analysis

The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of nitroaromatic compounds, providing a basis for method selection.

ParameterGC-MSHPLC-UV/DAD
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorption.
Volatility Requirement Required (Analyte must be volatile and thermally stable).Not required (Suitable for non-volatile and thermally labile compounds).
Selectivity & Identification Very High (Mass spectra provide a unique fingerprint for confident identification).Moderate to High (Dependent on chromatographic resolution and UV-Vis spectra). Phenyl and Cyano columns can offer alternative selectivity to the common C18 phase for aromatic and polar iodinated compounds.[3]
Sensitivity (LOD/LOQ) Generally very high, often in the picogram (pg) to femtogram (fg) range, especially with selected ion monitoring (SIM).[4]Good, typically in the nanogram (ng) to microgram (µg) range. Can be improved with optimized detectors and methods.[5][6]
Sample Preparation Can be simple for clean samples (dissolution in a volatile solvent). May require derivatization for polar analytes.Often straightforward (dissolution in the mobile phase). May require solid-phase extraction (SPE) for complex matrices.[1]
Potential Issues Thermal degradation of nitroaromatics in the hot injector.[7]Co-elution of isomers can be a challenge, requiring careful method development.
Typical Run Time Fast, often under 15 minutes.Can vary from a few minutes to over 30 minutes depending on the complexity of the separation.

Detailed Experimental Protocols

GC-MS Protocol for this compound

This protocol is a representative method adapted from established procedures for nitroaromatic compounds, such as EPA Method 8091.[1]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Materials:

  • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a good starting point.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Solvent: High-purity acetone (B3395972) or ethyl acetate.

  • Standard: this compound standard of known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in the chosen solvent to a final concentration of approximately 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of a stock solution.

  • GC-MS Conditions:

    • Injector Temperature: 250°C (A lower temperature should be tested to minimize potential thermal degradation).

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum. The expected molecular ion is m/z 249, with characteristic fragments.[8]

    • Quantify the analyte using the peak area from the total ion chromatogram (TIC) and a calibration curve.

Alternative Method: HPLC Protocol for this compound

This protocol is a representative method based on the analysis of similar iodinated and nitroaromatic compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Materials:

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For potentially better separation of isomers, a Phenyl-Hexyl or PFP column can be evaluated.

  • Mobile Phase:

  • Solvent: Acetonitrile and water (HPLC grade).

  • Standard: this compound standard of known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in acetonitrile to a final concentration of approximately 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of a stock solution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with 50% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 50% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and UV spectrum.

    • Quantify the analyte using the peak area at 254 nm and a calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject Sample (1 µL) standards->inject separate Separation on GC Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-300) ionize->detect identify Identify Peak by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify end End quantify->end

Caption: Workflow for the GC-MS characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Acetonitrile start->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject Sample (10 µL) standards->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect identify Identify Peak by Retention Time & UV Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify end End quantify->end

Caption: Workflow for the HPLC characterization of this compound.

Conclusion

Both GC-MS and HPLC are highly effective for the characterization of this compound.

  • GC-MS is the recommended method for achieving high sensitivity and definitive identification, particularly when analyzing for trace-level impurities. Careful optimization of the injector temperature is crucial to prevent thermal degradation.

  • HPLC offers a robust and versatile alternative, especially when dealing with samples that may not be suitable for GC analysis or when isomer separation is a primary concern. Method development may be required to achieve optimal resolution from related isomers.

The selection of the most appropriate technique should be based on the specific goals of the analysis, the available instrumentation, and the nature of the sample matrix.

References

Reactivity comparison of ortho, meta, and para isomers of iodonitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Iodonitrobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-iodonitrobenzene. The analysis is centered on the well-established principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern synthetic chemistry. Understanding the relative reactivities of these isomers is crucial for designing efficient synthetic routes for pharmaceuticals and other complex organic molecules.

Theoretical Framework: The SNAr Mechanism

Nucleophilic Aromatic Substitution (SNAr) is the principal reaction pathway governing the reactivity of iodonitrobenzene isomers with nucleophiles. This mechanism typically proceeds in two steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the iodo group (the leaving group), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction.[1][2]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the iodide ion.

The reactivity of each isomer is dictated by the ability of the nitro group (—NO₂) to stabilize the negative charge of the Meisenheimer complex. The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M).

  • Ortho and Para Isomers: When the nitro group is in the ortho or para position relative to the iodine, it can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. This stabilization lowers the activation energy of the rate-determining step, making these isomers highly reactive towards nucleophiles.

  • Meta Isomer: In the meta position, the nitro group cannot participate in resonance stabilization of the negative charge on the carbon atom adjacent to the leaving group.[2] It can only exert a weaker inductive effect. Consequently, the Meisenheimer complex is significantly less stable, and the meta isomer is substantially less reactive, often considered inert under standard SNAr conditions.

The general reactivity order for SNAr reactions is: para > ortho >> meta . The slightly lower reactivity of the ortho isomer compared to the para isomer is often attributed to steric hindrance, where the bulky nitro and iodo groups impede the incoming nucleophile's approach.

Data Presentation: Reactivity Comparison

IsomerStructureRelative Reactivity in SNArKey Stabilizing EffectsNotes
p-Iodonitrobenzene 1-iodo-4-nitrobenzeneHigh - Strong resonance (-M) stabilization - Inductive (-I) effectThe nitro group provides excellent stabilization of the Meisenheimer complex, leading to a fast reaction rate.
o-Iodonitrobenzene 1-iodo-2-nitrobenzeneModerate to High - Strong resonance (-M) stabilization - Strong inductive (-I) effect[1]Reactivity is comparable to the para isomer but can be slightly lower due to potential steric hindrance between the adjacent nitro group, the iodine, and the incoming nucleophile.
m-Iodonitrobenzene 1-iodo-3-nitrobenzeneVery Low - Inductive (-I) effect onlyThe lack of resonance stabilization for the Meisenheimer complex makes this isomer significantly less reactive and often unreactive under typical SNAr conditions.[3]

Mandatory Visualization

The logical relationship of reactivity among the isomers in a typical SNAr reaction is depicted below. The ortho and para isomers readily react via a stabilized Meisenheimer complex, whereas the meta isomer's reaction pathway is energetically unfavorable.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_iso p-Iodonitrobenzene p_int Resonance-Stabilized Meisenheimer Complex p_iso->p_int Fast o_iso o-Iodonitrobenzene o_iso->p_int Slightly Slower (Steric Hindrance) m_iso m-Iodonitrobenzene m_int Unstabilized Intermediate m_iso->m_int Very Slow / Unfavorable Nu Nucleophile (e.g., RO⁻) Product SNAr Product p_int->Product NoReaction No Reaction m_int->NoReaction

Caption: Reactivity pathways for iodonitrobenzene isomers in SNAr reactions.

Experimental Protocols

The following is a representative protocol for comparing the reactivity of the iodonitrobenzene isomers with a nucleophile, such as piperidine (B6355638). This type of competitive experiment can be used to determine relative reaction rates.

Objective: To determine the relative reactivity of o-, m-, and p-iodonitrobenzene in a nucleophilic aromatic substitution reaction with piperidine.

Materials:

  • p-Iodonitrobenzene

  • o-Iodonitrobenzene

  • m-Iodonitrobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Internal standard (e.g., Dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Experimental Workflow Diagram

G prep 1. Prepare Stock Solutions - Isomer (o, m, or p) in DMSO - Piperidine in DMSO - Internal Standard in DMSO react 2. Set up Reaction - Add Isomer solution and K₂CO₃ to flask - Add Internal Standard - Heat to desired temp (e.g., 100°C) prep->react add 3. Initiate Reaction - Add Piperidine solution - Start timer react->add sample 4. Monitor Reaction - Withdraw aliquots at time intervals (e.g., 15, 30, 60, 120 min) add->sample quench 5. Quench Aliquots - Add to vial with cold water - Extract with ethyl acetate sample->quench analyze 6. Analyze by GC-MS - Quantify reactant and product peaks relative to internal standard quench->analyze

Caption: Workflow for kinetic analysis of iodonitrobenzene isomer reactivity.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the iodonitrobenzene isomer (e.g., 1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMSO (10 mL).

  • Internal Standard: Add a precise amount of the internal standard (e.g., dodecane, 0.5 mmol).

  • Equilibration: Heat the mixture to the desired reaction temperature (e.g., 100 °C) with stirring.

  • Reaction Initiation: Add piperidine (1.2 mmol) to the heated solution. This marks time zero (t=0).

  • Sampling: Withdraw small aliquots (approx. 0.1 mL) from the reaction mixture at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of cold water and 1 mL of a suitable organic solvent (e.g., ethyl acetate). Shake vigorously.

  • Analysis: Analyze the organic layer of each quenched sample by GC-MS.

  • Data Processing: Quantify the peak area of the remaining iodonitrobenzene and the formed N-substituted product relative to the peak area of the internal standard.

  • Comparison: Plot the concentration of the reactant versus time for each of the three isomers. The relative rates can be determined by comparing the slopes of these plots (initial rate method) or their half-lives. The expected outcome is a rapid decrease in concentration for the para and ortho isomers and a very slow or negligible decrease for the meta isomer.

References

A Comparative Guide to Analytical Methods for 1-Iodo-2-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of analytical methodologies for monitoring the synthesis of 1-Iodo-2-nitrobenzene, a key intermediate in various synthetic pathways. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a comparative evaluation against Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely adopted technique for the analysis of moderately polar and non-polar aromatic compounds like this compound.[1] It offers excellent resolution and quantification capabilities for complex mixtures.

Experimental Protocol: Reverse-Phase HPLC

This protocol outlines a general method for the analysis of a this compound reaction mixture.

1. Instrumentation and Columns:

  • Any standard HPLC system equipped with a UV detector is suitable.

  • A C18 reversed-phase column is a good starting point for method development.[2]

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[3][4][5]

  • This compound reference standard

  • Reaction mixture sample

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water.[3][4][5] An acidic modifier like phosphoric acid is often used.[3][4][5]

    • For Mass Spectrometry (MS) detection, formic acid should be used instead of phosphoric acid.[3][4][5]

  • Column: A C18 stationary phase is often the recommended starting choice for such analyses.[2]

  • Detection: UV detection is a common method for analyzing nitrobenzene (B124822) compounds.[6]

4. Sample Preparation:

  • Accurately weigh and dissolve a sample of the reaction mixture in a suitable solvent (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Prepare a series of calibration standards of this compound in the same solvent.

5. Analysis:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the prepared sample and standards.

  • Monitor the separation at a wavelength where this compound and potential impurities have significant absorbance.

  • Quantify the amount of this compound and impurities by comparing their peak areas to the calibration curve.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, impurity identification, speed, and available instrumentation. The following table compares HPLC with two common alternatives: GC-MS and TLC.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation based on differential migration of analytes on a solid stationary phase coated on a plate, driven by a liquid mobile phase.
Selectivity High; can be tuned by altering mobile phase composition and stationary phase.Very high, especially with mass spectrometric detection which provides structural information.[6]Low to moderate; primarily used for qualitative screening.
Sensitivity High; UV and other detectors provide good sensitivity.Very high, particularly with techniques like negative chemical ionization (NCI).[6]Low; visualization is often done by UV light or staining reagents.
Quantification Excellent; highly reproducible and accurate for quantitative analysis.Good; can be quantitative with proper calibration.Semi-quantitative at best; primarily a qualitative technique.
Speed Moderate; typical run times are in the range of 15-60 minutes.Moderate to fast; run times can be shorter than HPLC, especially with modern fast GC methods.Fast; multiple samples can be run simultaneously in a short amount of time.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization may be needed for some compounds.[7][8][9]Not required.
Instrumentation Cost Moderate to high.High.Low.
Typical Use Case Routine quality control, purity determination, and quantitative analysis of reaction mixtures.Identification of unknown impurities and confirmation of product identity.[6]Rapid, qualitative monitoring of reaction progress and preliminary separation development.

Method Selection Workflow

The selection of an appropriate analytical method is a critical step in the development of a robust analytical procedure. The following diagram illustrates a logical workflow for choosing the best technique for analyzing a this compound reaction mixture.

start Start: Analyze this compound Reaction Mixture quant Quantitative Analysis Required? start->quant hplc HPLC (High Accuracy & Precision) quant->hplc Yes tlc TLC (Rapid Qualitative Screening) quant->tlc No volatile Are Impurities Volatile and Thermally Stable? hplc->volatile gcms GC-MS (Good for Volatile Impurities) id Need Structural Information for Impurity ID? gcms->id end_tlc End: Use TLC tlc->end_tlc volatile->gcms Yes end_hplc End: Use HPLC volatile->end_hplc No id->end_hplc No end_gcms End: Use GC-MS id->end_gcms Yes

Caption: Logical workflow for analytical method selection.

Conclusion

For the comprehensive analysis of this compound reaction mixtures, HPLC stands out as a versatile and reliable method, particularly for quantitative purposes. It provides a good balance of selectivity, sensitivity, and cost-effectiveness for routine analysis. GC-MS is a powerful alternative, especially for the identification of volatile impurities, offering unparalleled selectivity and sensitivity.[6] TLC remains a valuable tool for rapid, qualitative screening of reaction progress due to its simplicity and low cost. The ultimate choice of method will be dictated by the specific analytical goals, the nature of the expected impurities, and the available resources.

References

A Comparative Guide to the Large-Scale Synthesis of 2-Nitrobiphenyls: 1-Iodo-2-nitrobenzene vs. 2-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 2-nitrophenyl moiety is a critical step in the synthesis of numerous pharmaceuticals and fine chemicals. This guide provides a comprehensive cost-benefit analysis of two common starting materials for this purpose: 1-Iodo-2-nitrobenzene and 2-Chloronitrobenzene. We will objectively compare their performance in large-scale synthetic applications, supported by experimental data and detailed protocols, to aid researchers and process chemists in making informed decisions for their manufacturing campaigns.

Executive Summary

FeatureThis compound2-Chloronitrobenzene
Primary Reaction Type Suzuki-Miyaura CouplingNucleophilic Aromatic Substitution (SNAr)
Reactivity HighModerate
Catalyst Cost High (Palladium-based)Generally lower or catalyst-free
Substrate Cost HighLow
Waste Disposal Higher cost (Iodine-containing waste)Lower cost (Chlorine-containing waste)
Typical Yields HighModerate to High
Versatility HighModerate

Introduction

The choice of starting material in large-scale synthesis is a complex decision involving a delicate balance of cost, efficiency, safety, and environmental impact. This compound is a highly reactive substrate, particularly favored for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high yields and functional group tolerance.[1] Conversely, 2-Chloronitrobenzene is a more cost-effective and readily available alternative, typically employed in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This guide will delve into a direct comparison of these two reagents in the context of producing a common intermediate, 2-nitrobiphenyl (B167123), to illustrate the trade-offs associated with each synthetic route.

Data Presentation: A Quantitative Comparison

The following tables provide a summary of the key quantitative data for a comparative analysis of a hypothetical 100 kg scale synthesis of 2-nitrobiphenyl.

Table 1: Reagent and Catalyst Cost Comparison

CompoundSupplier ExamplePrice (per kg)Quantity for 100 kg SynthesisTotal Cost
This compoundSigma-Aldrich€2836 (for 25g)100 kg~€11,344,000 (extrapolated)
Thermo Fisher Scientific$1876.50 (for 100g)100 kg~$1,876,500 (extrapolated)
IndiaMART₹1000 (~$12)100 kg~$1,200
2-ChloronitrobenzeneTCI₹3800 (~$45.50) (for 500g)63.2 kg~$5,750
Apollo Scientific£49.20 (~$62.50) (for 5kg)63.2 kg~$790
Phenylboronic Acid-~$5054 kg~$2,700
Aniline-~$537.3 kg~$187
Palladium(II) Acetate (B1210297)Sigma-Aldrich€65,2000.9 kg (0.4 mol%)€58,680
SPhosSigma-Aldrich€8,580 (for 500g)1.65 kg (0.8 mol%)€28,314

Note: Bulk pricing can vary significantly. The prices listed are for smaller quantities and extrapolated for a large-scale synthesis for illustrative purposes. Direct quotes from suppliers for bulk orders are highly recommended.

Table 2: Process and Waste Disposal Cost Comparison

ParameterThis compound (Suzuki Coupling)2-Chloronitrobenzene (SNAr)
Typical Yield 85-95%70-85%
Reaction Time 12-24 hours20-30 hours
Catalyst Loading 0.1 - 1 mol%Often catalyst-free or uses inexpensive catalysts
Solvent Volume HighModerate
Waste Stream Iodine-containing aromatic compounds, boronic acid derivatives, palladium residuesChlorinated aromatic compounds, inorganic salts
Estimated Waste Disposal Cost (per kg) $5 - $15$2 - $8

Experimental Protocols

Protocol 1: Large-Scale Suzuki-Miyaura Coupling using this compound

This protocol is a generalized procedure for the synthesis of 2-nitrobiphenyl on a large scale.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)2, 0.005 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.01 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Toluene (B28343)

  • Water

Procedure:

  • To a large, inerted reactor, add this compound, phenylboronic acid, and potassium carbonate.

  • In a separate vessel, prepare the catalyst solution by dissolving Palladium(II) acetate and SPhos in a portion of the toluene.

  • Add the catalyst solution to the reactor.

  • Add the remaining toluene and water to the reactor.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or GC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-nitrobiphenyl.

Protocol 2: Large-Scale Nucleophilic Aromatic Substitution (SNAr) using 2-Chloronitrobenzene

This protocol describes a general procedure for the synthesis of 2-nitrodiphenylamine (B16788), a precursor that can be further converted to 2-nitrobiphenyl if desired, on an industrial scale.

Materials:

  • 2-Chloronitrobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K2CO3, 1.5 eq)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a large reactor, add 2-Chloronitrobenzene, aniline, and potassium carbonate.

  • Add DMSO to the reactor.

  • Heat the reaction mixture to 130-150 °C with stirring.

  • Monitor the reaction progress by HPLC or TLC. The reaction typically takes 20-30 hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water to precipitate the product.

  • Filter the solid product and wash thoroughly with water.

  • The crude 2-nitrodiphenylamine can be purified by recrystallization from ethanol.

Mandatory Visualization

G cluster_suzuki Suzuki-Miyaura Coupling Workflow cluster_snar SNAr Workflow This compound This compound Reaction_Setup_Suzuki Reaction_Setup_Suzuki This compound->Reaction_Setup_Suzuki Reagent Heating_Stirring_Suzuki Heating_Stirring_Suzuki Reaction_Setup_Suzuki->Heating_Stirring_Suzuki Process Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Reaction_Setup_Suzuki Reagent Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Setup_Suzuki Catalyst Workup_Purification_Suzuki Workup_Purification_Suzuki Heating_Stirring_Suzuki->Workup_Purification_Suzuki Process 2-Nitrobiphenyl_Product 2-Nitrobiphenyl_Product Workup_Purification_Suzuki->2-Nitrobiphenyl_Product Yield: High 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction_Setup_SNAr Reaction_Setup_SNAr 2-Chloronitrobenzene->Reaction_Setup_SNAr Reagent Heating_Stirring_SNAr Heating_Stirring_SNAr Reaction_Setup_SNAr->Heating_Stirring_SNAr Process Aniline Aniline Aniline->Reaction_Setup_SNAr Reagent Base Base Base->Reaction_Setup_SNAr Reagent Workup_Purification_SNAr Workup_Purification_SNAr Heating_Stirring_SNAr->Workup_Purification_SNAr Process 2-Nitrodiphenylamine_Intermediate 2-Nitrodiphenylamine_Intermediate Workup_Purification_SNAr->2-Nitrodiphenylamine_Intermediate Yield: Moderate-High

Caption: Comparative workflow for 2-nitrophenyl synthesis.

G Start Start Cost_Sensitivity Cost_Sensitivity Start->Cost_Sensitivity High_Yield_Critical High_Yield_Critical Cost_Sensitivity->High_Yield_Critical Low Use_2_Chloronitrobenzene Use_2_Chloronitrobenzene Cost_Sensitivity->Use_2_Chloronitrobenzene High Functional_Group_Tolerance Functional_Group_Tolerance High_Yield_Critical->Functional_Group_Tolerance Yes High_Yield_Critical->Use_2_Chloronitrobenzene No Use_1_Iodo_2_nitrobenzene Use_1_Iodo_2_nitrobenzene Functional_Group_Tolerance->Use_1_Iodo_2_nitrobenzene High Functional_Group_Tolerance->Use_2_Chloronitrobenzene Low

Caption: Reagent selection decision flowchart.

G cluster_cost Cost Factors cluster_benefit Benefit Factors Reagent_Cost Reagent Cost Catalyst_Cost Catalyst Cost Waste_Disposal_Cost Waste Disposal Cost Yield Yield Reaction_Time Reaction Time Versatility Versatility This compound This compound This compound->Reagent_Cost High This compound->Catalyst_Cost High This compound->Waste_Disposal_Cost High This compound->Yield High This compound->Reaction_Time Shorter This compound->Versatility High 2-Chloronitrobenzene 2-Chloronitrobenzene 2-Chloronitrobenzene->Reagent_Cost Low 2-Chloronitrobenzene->Catalyst_Cost Low 2-Chloronitrobenzene->Waste_Disposal_Cost Low 2-Chloronitrobenzene->Yield Moderate-High 2-Chloronitrobenzene->Reaction_Time Longer 2-Chloronitrobenzene->Versatility Moderate

Caption: Cost-benefit analysis summary.

Discussion

This compound: The High-Performance Option

The primary advantage of using this compound lies in its high reactivity, which translates to higher yields and often shorter reaction times in Suzuki-Miyaura couplings.[1] This can be a critical factor in multi-step syntheses where overall yield is paramount. The versatility of palladium catalysis also allows for a broader range of coupling partners and greater functional group tolerance, providing more flexibility in synthetic design.

However, these benefits come at a significant cost. This compound is substantially more expensive than its chloro-analogue.[4][5] Furthermore, the necessity of a palladium catalyst and a specialized phosphine (B1218219) ligand adds a considerable expense, particularly on a large scale. Finally, the disposal of iodine-containing aromatic waste is typically more costly and subject to stricter environmental regulations than chlorinated waste.[6][7]

2-Chloronitrobenzene: The Economical Workhorse

The most compelling reason to choose 2-Chloronitrobenzene is its significantly lower cost.[8][9][10] For large-scale production, this cost difference can be a major driver in process development. SNAr reactions with 2-chloronitrobenzene often proceed without the need for expensive transition metal catalysts, further reducing costs. The resulting chlorinated waste streams are also generally less expensive to manage.

The trade-offs for this economic advantage are typically lower to moderate yields and longer reaction times compared to the Suzuki coupling of the iodo-analogue.[2][11] The scope of nucleophiles in SNAr reactions can also be more limited compared to the vast array of boronic acids available for Suzuki couplings.

Conclusion

The selection between this compound and 2-Chloronitrobenzene for large-scale synthesis is a strategic decision that must be tailored to the specific requirements of the project.

  • Choose this compound when:

    • Maximizing yield is the primary objective.

    • The synthetic route requires high functional group tolerance.

    • The overall cost of the final product can accommodate higher starting material and catalyst costs.

  • Choose 2-Chloronitrobenzene when:

    • Cost of goods is a major constraint.

    • A moderate to good yield is acceptable.

    • The desired transformation can be efficiently achieved via nucleophilic aromatic substitution.

Ultimately, a thorough process hazard analysis and a detailed cost model, including raw materials, catalyst, solvent, and waste disposal, should be conducted for both routes before committing to a large-scale manufacturing process.

References

Spectroscopic comparison of 1-Iodo-2-nitrobenzene and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1-Iodo-2-nitrobenzene and its principal reaction products from three common palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. The data presented herein, including NMR, IR, and UV-Vis spectroscopy, offers a valuable resource for monitoring reaction progress, characterizing products, and understanding the electronic and structural changes that occur during these synthetically important transformations.

Spectroscopic Comparison of Reactant and Products

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data allows for a clear comparison of the changes in chemical shifts, vibrational frequencies, and electronic transitions upon substitution of the iodine atom.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAromatic Protons
This compound 8.04 (dd, J=7.8, 1.5 Hz, 1H), 7.85 (dd, J=8.1, 1.5 Hz, 1H), 7.49 (td, J=7.8, 1.5 Hz, 1H), 7.28 (td, J=8.1, 1.5 Hz, 1H)
2-Nitrobiphenyl 7.85-7.82 (m, 1H), 7.65-7.59 (m, 2H), 7.50-7.40 (m, 5H), 7.35-7.32 (m, 1H)
1-Nitro-2-(phenylethynyl)benzene 7.72 (d, J=8.0 Hz, 1H), 7.62-7.55 (m, 3H), 7.48-7.38 (m, 4H)
2-Nitro-N-phenylaniline 8.18 (dd, J=8.6, 1.5 Hz, 1H), 7.38-7.25 (m, 4H), 7.18 (d, J=7.8 Hz, 2H), 6.95 (td, J=7.4, 1.2 Hz, 1H), 6.78 (dd, J=8.5, 1.2 Hz, 1H), 6.1 (br s, 1H, NH)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAromatic CarbonsOther Carbons
This compound 151.2, 140.5, 134.0, 129.0, 125.5, 95.5-
2-Nitrobiphenyl 148.8, 146.9, 137.8, 132.7, 131.8, 129.2, 128.8, 128.4, 124.5, 124.2-
1-Nitro-2-(phenylethynyl)benzene 149.5, 135.5, 133.0, 132.2, 129.5, 128.7, 128.6, 124.8, 122.5, 118.094.5 (alkynyl C), 85.0 (alkynyl C)
2-Nitro-N-phenylaniline 149.5, 143.5, 136.5, 132.0, 129.5, 126.0, 122.5, 120.0, 117.5, 115.0-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
This compound 1525 (asym NO₂ stretch), 1345 (sym NO₂ stretch), 785 (C-I stretch)
2-Nitrobiphenyl 1520 (asym NO₂ stretch), 1348 (sym NO₂ stretch), 3060-3100 (aromatic C-H stretch)
1-Nitro-2-(phenylethynyl)benzene 2215 (C≡C stretch), 1522 (asym NO₂ stretch), 1346 (sym NO₂ stretch)
2-Nitro-N-phenylaniline 3380 (N-H stretch), 1515 (asym NO₂ stretch), 1340 (sym NO₂ stretch)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)
This compound ~250, ~310
2-Nitrobiphenyl ~245, ~315[1]
1-Nitro-2-(phenylethynyl)benzene Not readily available
2-Nitro-N-phenylaniline ~240, ~420[2]

Reaction Pathways and Experimental Workflow

The transformation of this compound into the aforementioned products is illustrated in the following reaction scheme.

Reaction_Pathway cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination This compound This compound 2-Nitrobiphenyl 2-Nitrobiphenyl This compound->2-Nitrobiphenyl Pd Catalyst, Base 1-Nitro-2-(phenylethynyl)benzene 1-Nitro-2-(phenylethynyl)benzene This compound->1-Nitro-2-(phenylethynyl)benzene Pd/Cu Catalyst, Base 2-Nitro-N-phenylaniline 2-Nitro-N-phenylaniline This compound->2-Nitro-N-phenylaniline Pd Catalyst, Base Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->2-Nitrobiphenyl Phenylacetylene Phenylacetylene Phenylacetylene->1-Nitro-2-(phenylethynyl)benzene Aniline (B41778) Aniline Aniline->2-Nitro-N-phenylaniline

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis Protocols

1. Suzuki Coupling for the Synthesis of 2-Nitrobiphenyl

  • Materials: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene/Ethanol (B145695)/Water (4:1:1, 10 mL).

  • Procedure: To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The solvent mixture is then added, and the reaction is heated to 80°C with stirring for 12 hours. After completion (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

2. Sonogashira Coupling for the Synthesis of 1-Nitro-2-(phenylethynyl)benzene [3]

  • Materials: this compound (1.0 mmol), Phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), Triethylamine (B128534) (3.0 mmol), THF (10 mL).

  • Procedure: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI. Anhydrous THF and triethylamine are then added, followed by the addition of phenylacetylene. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

3. Buchwald-Hartwig Amination for the Synthesis of 2-Nitro-N-phenylaniline [4]

  • Materials: this compound (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), NaOtBu (1.4 mmol), Toluene (10 mL).

  • Procedure: In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and NaOtBu. Toluene, this compound, and aniline are then added. The tube is sealed and the reaction mixture is heated to 100°C with stirring for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.

Spectroscopic Analysis Protocols
  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer. Solid samples are analyzed as KBr pellets or using an ATR accessory. Liquid samples are analyzed as thin films between NaCl plates.

  • UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a suitable UV-grade solvent, typically ethanol or acetonitrile.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its key synthetic derivatives. The provided data and protocols can aid in the efficient and accurate execution and analysis of these important chemical transformations.

References

A Comparative Guide to the Stability of 1-Iodo-2-nitrobenzene in Various Reaction Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the stability of reagents is paramount to ensuring reaction efficiency, reproducibility, and safety. 1-Iodo-2-nitrobenzene is a key building block in the synthesis of a variety of complex organic molecules. This guide provides a detailed comparison of its stability under different reaction conditions, supported by experimental data, and contrasts its performance with common alternatives.

Introduction to this compound

This compound is an aromatic organic compound featuring an iodine atom and a nitro group on adjacent carbon atoms of a benzene (B151609) ring. This substitution pattern makes it a valuable precursor in cross-coupling reactions and other synthetic transformations. However, the presence of these functional groups also influences its stability. The carbon-iodine bond is the weakest among the halogens, and the nitro group is a strong electron-withdrawing group, both of which contribute to its reactivity and potential instability under certain conditions.

Factors Influencing the Stability of this compound

The stability of this compound is not absolute and is influenced by several external factors. Proper storage and handling are crucial to maintain its integrity. Key factors include exposure to light, heat, and incompatible chemical agents.

substance This compound Stability light Light (Photochemical) substance->light degrades upon heat Heat (Thermal) substance->heat can decompose at high chemicals Chemical Environment substance->chemicals is reactive in bases Strong Bases chemicals->bases oxidants Strong Oxidizing Agents chemicals->oxidants catalysts Catalysts (e.g., Pd, Cu) chemicals->catalysts

Caption: Factors affecting the stability of this compound.

Stability Profile of this compound

Thermal Stability

This compound is a solid at room temperature with a melting point of approximately 49-51°C and a boiling point around 288-289°C.[1] It is generally stable at ambient temperatures but can decompose upon strong heating. Hazardous decomposition products formed under fire conditions include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[2]

Photochemical Stability

This compound is known to be light-sensitive.[2] Prolonged exposure to light, particularly UV radiation, can lead to degradation, often indicated by a darkening of the material. Therefore, it is crucial to store this compound in amber or opaque containers in a dark environment to prevent photochemical decomposition.

Chemical Stability

The chemical stability of this compound is highly dependent on the reaction medium.

  • Incompatibility with Bases and Oxidizing Agents: It is incompatible with strong bases and strong oxidizing agents.[2][3] Strong bases can promote nucleophilic aromatic substitution or other decomposition pathways. Strong oxidizers can lead to vigorous, potentially hazardous reactions.

  • Behavior in Catalytic Reactions: In the context of catalysis, particularly palladium- or copper-catalyzed cross-coupling reactions, this compound is reactive rather than stable, which is its intended function. The C-I bond is readily activated by these catalysts. It has been used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of a copper pre-catalyst under microwave activation.

  • Stability during Reduction: The nitro group can be reduced to an amine. For instance, the selective hydrogenation of substituted nitroarenes is a common transformation.[4] While the compound is the reactant in this case, the stability of the C-I bond during the reduction of the nitro group can be a concern, as dehalogenation can be an unwanted side reaction.

Comparative Analysis with Alternative Reagents

In many synthetic applications, other ortho-halonitrobenzenes can be considered as alternatives. The choice of halogen (F, Cl, Br, I) significantly impacts the reactivity and stability of the C-X bond, following the general trend I > Br > Cl > F for leaving group ability in nucleophilic aromatic substitution and for reactivity in cross-coupling reactions.

PropertyThis compound2-Bromonitrobenzene2-Chloronitrobenzene
Molecular Weight 249.01 g/mol 202.01 g/mol 157.55 g/mol [5]
Melting Point 49-51 °C[3]40-43 °C[6]31-33 °C[5][7]
Boiling Point 288-289 °C261 °C[6]246 °C[7]
General Stability Stable under recommended conditions (cool, dry, dark).[1][3]Stable under normal conditions.[6][8][9]Stable under controlled conditions.[5][7]
Light Sensitivity Light sensitive.[2]May darken on exposure to light.[10]May be sensitive to prolonged exposure to light and air.[7][11]
Incompatibilities Strong bases, strong oxidizing agents.[2][3]Strong oxidizing agents, strong bases.[6][9]Strong oxidizing agents, reducing agents, strong bases, alkali metals.[7][12]
C-X Bond Strength Weakest among the three; most reactive in cross-coupling.Intermediate strength and reactivity.Strongest among the three; least reactive.

Experimental Protocols

Below are representative protocols for assessing the stability of this compound.

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and onset of thermal decomposition of this compound.

Methodology:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC instrument.

  • Heat the sample from 25°C to 350°C at a constant rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Record the heat flow as a function of temperature. The endothermic peak corresponds to the melting point, and a sharp exothermic peak indicates decomposition.

Protocol 2: Photochemical Stability Assessment

Objective: To quantify the degradation of this compound upon exposure to UV light.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Transfer 1 mL of the solution into a quartz cuvette.

  • Prepare a control sample by wrapping an identical cuvette in aluminum foil.

  • Place both cuvettes in a photochemical reactor equipped with a broad-spectrum UV lamp (e.g., 254 nm and 365 nm).

  • Expose the samples for a defined period (e.g., 24 hours).

  • Analyze the initial solution and the exposed samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Compare the peak area of this compound in the exposed sample to the control to determine the percentage of degradation.

Protocol 3: Stability in Basic Conditions

Objective: To assess the stability of this compound in the presence of a strong base.

Methodology:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., THF) to a final concentration of 0.1 M in a round-bottom flask.

  • Add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress over time (e.g., at 1, 4, and 24 hours) by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or HPLC to observe the disappearance of the starting material and the appearance of new products.

Conclusion

This compound is a versatile reagent whose stability is contingent upon its environment. It exhibits moderate thermal stability but is sensitive to light and incompatible with strong bases and oxidizing agents. Its reactivity, particularly the lability of the carbon-iodine bond, is advantageous in many synthetic contexts, such as metal-catalyzed cross-coupling reactions. When compared to its chloro and bromo analogs, this compound is generally more reactive but potentially less stable, a crucial trade-off for chemists to consider during reaction design. Adherence to proper storage and handling protocols is essential to ensure its quality and performance in sensitive applications.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts for cross-coupling reactions involving 1-iodo-2-nitrobenzene, a key building block in the synthesis of complex organic molecules. The performance of different catalytic systems across several common cross-coupling reactions is summarized, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for representative reactions are also provided to facilitate practical application in a research and development setting.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. The choice of catalyst is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This compound is a particularly interesting substrate due to the presence of both a reactive carbon-iodine bond and an electron-withdrawing nitro group, which can influence the reactivity of the aromatic ring.

Comparative Performance of Catalysts

The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound and its analogues. The data highlights the impact of different catalysts, ligands, bases, and reaction conditions on the yield and efficiency of these transformations.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene (B28343)/EtOH/H₂O801292A classical and effective system for this transformation.
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane100895The use of a bulky phosphine (B1218219) ligand (SPhos) can improve catalytic activity.
PdCl₂(dppf)4-Formylphenylboronic acidK₃PO₄DMF901088Dppf is a useful ligand for coupling substrates with functional groups.
NiCl₂(PCy₃)₂Phenylboronic acidK₃PO₄2-Me-THF6018HighNickel catalysts offer a cost-effective alternative to palladium.[1]
Table 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / CuIPhenylacetyleneDabcoDMF250.599A copper co-catalyst is often used to facilitate this reaction.[2]
Pd catalyst on solid support / Cu₂OPhenylacetylene-THF-DMA80Flow-Heterogeneous catalysts allow for easier separation and recycling.[3]
PdCl₂(PPh₃)₂ / CuI2-Methyl-3-butyn-2-olEt₃N-RT1.5HighA common and reliable catalyst system for Sonogashira reactions.[4]
Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / BINAPAnilineNaOt-BuToluene802485BINAP is a common ligand for this transformation.
Pd₂(dba)₃ / XPhosMorpholineK₃PO₄Dioxane1001292Bulky, electron-rich phosphine ligands like XPhos are highly effective.
CuI / L-prolineAnilineK₂CO₃DMSO902486Copper-catalyzed systems offer a palladium-free alternative.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling (Copper-Free)

This protocol is for a copper-free Sonogashira coupling, which can simplify product purification.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Schlenk tube, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, DABCO, and K₂CO₃.

  • Add anhydrous DMF via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for the required time, monitoring by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOt-Bu (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which typically involves oxidative addition, transmetalation (for reactions like Suzuki and Negishi), and reductive elimination steps.

Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (with R²-M) PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

This diagram outlines the typical workflow for setting up and performing a cross-coupling reaction in a laboratory setting.

Caption: General experimental workflow for a cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 1-Iodo-2-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of hazardous chemical waste. 1-Iodo-2-nitrobenzene, a halogenated nitroaromatic compound, requires specific handling and disposal procedures due to its toxicological profile. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions. The substance is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[1][3] This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Skin and Body Protection: Protective clothing and boots as needed.[1]

  • Respiratory Protection: A dust respirator or, if exposure limits are exceeded, a full-face respirator.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1][4]

Quantitative Hazard and Physical Data

A summary of the key hazard and physical property data for this compound is provided in the table below for quick reference.

PropertyValue
Molecular Formula C₆H₄INO₂
Molecular Weight 249.01 g/mol
Appearance Solid
Melting Point 49-51 °C
Boiling Point 288-289 °C
Flash Point 113 °C (closed cup)
Acute Toxicity (Oral) LD50: Data not available
Acute Toxicity (Dermal) LD50: 1100 mg/kg (estimate)
Acute Toxicity (Inhalation) LC50: 1.5 mg/L (4h, estimate)
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 4, Skin Irritation - Category 2, Eye Irritation - Category 2, Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)

Data sourced from various Safety Data Sheets.[1][2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach from segregation to final disposal by a licensed facility.

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound waste.

1. Waste Segregation:

  • Halogenated Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste stream.[5][6] Do not mix it with non-halogenated waste.

  • Solid vs. Liquid: Segregate solid waste (e.g., residual this compound, contaminated filter paper) from liquid waste (e.g., solutions containing this compound).

2. Containerization:

  • Use Compatible Containers: Collect waste in containers that are chemically resistant and can be securely sealed. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The label should also include the date of accumulation.

  • Container Filling: Do not overfill containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[7] Keep containers closed when not in use.

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[1] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into a suitable container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

4. Storage:

  • Designated Area: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Segregation: Store halogenated waste separately from other incompatible waste streams, such as strong oxidizing agents or bases.

5. Final Disposal:

  • Licensed Disposal Facility: The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal facility.[2] This may involve incineration in a specialized apparatus.

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements and procedures.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 1-Iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of 1-Iodo-2-nitrobenzene, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that can be harmful if inhaled, swallowed, or in contact with skin. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is therefore essential to ensure the safety of laboratory personnel.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield should be worn.[1][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[1][4] Impervious clothing that is also fire/flame resistant is recommended.[1]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask (type N95 in the US), should be used if exposure limits are exceeded or if irritation is experienced.[3][5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][6]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C6H4INO2[2]
Molecular Weight 249.01 g/mol [2]
Appearance Solid[1][2]
Melting Point 47-52 °C[1]
Boiling Point 288-289 °C[2]
Flash Point >110 °C (>230 °F)[3]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, avoiding the formation of dust and aerosols.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Store in a cool, dry, and dark location in a tightly sealed container.[4][6]

  • Keep away from incompatible materials such as oxidizing agents.[4]

Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[2]

  • Use personal protective equipment during cleanup.[2]

  • Avoid generating dust.[2]

  • For minor spills, use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum cleaner.[7]

  • For major spills, contain the spill with sand, earth, or vermiculite (B1170534) and collect the material in labeled containers for disposal.[7]

  • Prevent the substance from entering drains.[2]

Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[1]

  • It is recommended to contact a licensed professional waste disposal service. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][8]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][8] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][8] If eye irritation persists, seek medical attention.[4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[1][3]

Experimental Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disp_label Label Waste Container cleanup_waste->disp_label disp_store Store for Professional Disposal disp_label->disp_store

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.